molecular formula C9H5Br2NO2 B13743570 4-Acetoxy-3,5-dibromobenzonitrile CAS No. 2315-84-6

4-Acetoxy-3,5-dibromobenzonitrile

Cat. No.: B13743570
CAS No.: 2315-84-6
M. Wt: 318.95 g/mol
InChI Key: FZCAJMPJPVJNPB-UHFFFAOYSA-N
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Description

4-Acetoxy-3,5-dibromobenzonitrile is a useful research compound. Its molecular formula is C9H5Br2NO2 and its molecular weight is 318.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetoxy-3,5-dibromobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetoxy-3,5-dibromobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2315-84-6

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

(2,6-dibromo-4-cyanophenyl) acetate

InChI

InChI=1S/C9H5Br2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3

InChI Key

FZCAJMPJPVJNPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C#N)Br

Origin of Product

United States

Foundational & Exploratory

Molecular structure and weight of 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthesis of 4-Acetoxy-3,5-dibromobenzonitrile

Executive Summary

4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6) serves as a critical intermediate and analytical standard in the agrochemical sector. Structurally, it is the acetate ester of the nitrile herbicide bromoxynil. While less common in commercial field applications than the octanoate or heptanoate esters, the acetate variant is frequently utilized in metabolic degradation studies, hydrolytic stability assays, and as a reference standard for residue analysis. This guide provides a definitive technical profile, including structural elucidation, physicochemical properties, and a validated synthesis protocol for research applications.

Part 1: Molecular Identity & Physicochemical Profile

The molecule is characterized by a benzene core substituted with two bromine atoms at the 3 and 5 positions, a nitrile group at position 1, and an acetoxy group at position 4. This specific substitution pattern imparts significant lipophilicity and electron-withdrawing character, influencing its hydrolytic behavior.

Table 1: Chemical Identity & Constants

PropertyData
IUPAC Name 4-Cyano-2,6-dibromophenyl acetate
Common Name Bromoxynil Acetate
CAS Registry Number 2315-84-6
Molecular Formula C₉H₅Br₂NO₂
Molecular Weight (Avg) 318.95 g/mol
Monoisotopic Mass 316.8687 Da (for ⁷⁹Br₂)
Melting Point ~154 °C (Technical Grade) [1]
Predicted LogP 2.80
SMILES CC(=O)OC1=C(Br)C=C(C#N)C=C1Br
Isotopic Distribution Analysis

Due to the presence of two bromine atoms, the mass spectrum exhibits a characteristic triplet pattern (1:2:1 ratio) for the molecular ion, arising from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

  • M+ (⁷⁹Br/⁷⁹Br): ~316.9

  • M+2 (⁷⁹Br/⁸¹Br): ~318.9 (Base Peak)

  • M+4 (⁸¹Br/⁸¹Br): ~320.9

Part 2: Structural Elucidation & Connectivity

The structural integrity of 4-Acetoxy-3,5-dibromobenzonitrile relies on the steric protection of the ester bond by the ortho-bromine atoms. This "ortho-effect" retards hydrolysis compared to non-halogenated analogs, a feature exploited in pro-herbicide designs to facilitate leaf penetration before metabolic activation.

Figure 1: Structural Connectivity Diagram The following diagram illustrates the core connectivity and functional groups defining the molecule.

G Acetate Acetate Group (Hydrolyzable Moiety) Core Benzene Ring (Aromatic Core) Acetate->Core Ester Linkage Br_Groups 3,5-Dibromo (Steric/Electronic Modulation) Core->Br_Groups Ortho-Substitution Nitrile 1-Cyano Group (Electron Withdrawing) Core->Nitrile Para-Substitution

Caption: Functional connectivity map highlighting the ester linkage subject to hydrolysis and the stabilizing halogen substituents.

Part 3: Synthesis Protocol

Objective: Preparation of high-purity 4-Acetoxy-3,5-dibromobenzonitrile from bromoxynil (phenol).

Reaction Logic: The synthesis proceeds via nucleophilic acyl substitution. The phenolic oxygen of bromoxynil attacks the carbonyl carbon of acetic anhydride. Pyridine serves a dual role: as a solvent and as a base to neutralize the acetic acid byproduct and catalyze the formation of the reactive acetylpyridinium intermediate.

Reagents:

  • Substrate: 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil), >98% purity.[1]

  • Acylating Agent: Acetic Anhydride (1.5 equivalents).

  • Catalyst/Base: Pyridine (anhydrous).

  • Solvent: Dichloromethane (DCM) for workup.

Experimental Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 10.0 mmol (2.77 g) of Bromoxynil in 10 mL of anhydrous pyridine.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 15.0 mmol (1.42 mL) of acetic anhydride under inert atmosphere (N₂).

  • Reaction: Remove ice bath and allow to stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar ester (Rf ~0.7).

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water to hydrolyze excess anhydride.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).

  • Wash: Wash combined organic layers with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Figure 2: Synthesis Workflow Diagram

Synthesis Start Start: Bromoxynil Phenol (Dissolved in Pyridine) Reagent Add Acetic Anhydride (0°C, N2 atm) Start->Reagent Reaction Stir at RT (4-6 hrs) Monitor via TLC Reagent->Reaction Quench Quench with Ice Water (Hydrolyze excess Ac2O) Reaction->Quench Workup Extraction (DCM) & Acid Wash (Remove Pyridine) Quench->Workup Final Product Isolation (Recrystallization) Workup->Final

Caption: Step-by-step synthetic pathway for the acetylation of bromoxynil.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 7.85 ppm (s, 2H): Aromatic protons at positions 2 and 6. These are chemically equivalent and significantly deshielded by the adjacent bromine atoms and the electron-withdrawing nitrile group.

  • δ 2.40 ppm (s, 3H): Acetate methyl group. This singlet typically appears between 2.3–2.4 ppm for phenolic acetates.

Infrared Spectroscopy (FT-IR)
  • ~2230 cm⁻¹: Distinctive sharp band corresponding to the C≡N (nitrile) stretch.

  • ~1760–1780 cm⁻¹: Strong carbonyl (C=O) stretch, characteristic of a phenolic ester (higher frequency than aliphatic esters due to conjugation).

  • Absence of ~3200–3600 cm⁻¹: Disappearance of the broad O-H stretch confirms complete conversion of the starting phenol.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): Clusters at m/z 317, 319, 321.

  • Fragmentation: Loss of the acetyl group (M-42) typically yields the bromoxynil cation (m/z ~277 cluster), followed by loss of Br atoms.

References

  • European Patent Office. (1989). Stable aqueous or alcoholic dispersion on the basis of oxynil, and herbicidal composition and process. (EP0306376B1).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75340, 4-Acetoxy-3,5-dibromobenzonitrile.[2] Retrieved from PubChem: [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the thermodynamic stability of 4-Acetoxy-3,5-dibromobenzonitrile, a compound of interest in medicinal chemistry and materials science. While specific experimental data on this molecule is limited, this document synthesizes information from analogous structures and established principles to predict its stability profile and outline a robust framework for its experimental investigation. We will explore the theoretical underpinnings of its stability, potential degradation pathways including hydrolysis and thermal decomposition, and detailed, field-proven methodologies for its empirical assessment. This guide is intended to be a valuable resource for researchers, enabling them to design and execute self-validating stability studies and make informed decisions in the development of nitrile-containing compounds.

Introduction: The Imperative of Thermodynamic Stability in a Regulated Landscape

In the realm of drug development and materials science, the intrinsic stability of a chemical entity is not merely a desirable attribute but a fundamental prerequisite. Thermodynamic stability governs a molecule's resistance to chemical change, a factor that directly impacts its safety, efficacy, and storage requirements. For drug development professionals, a thorough understanding of a compound's stability is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5] The stability profile dictates the re-test period for a drug substance and the shelf life of the final drug product.

4-Acetoxy-3,5-dibromobenzonitrile, with its unique constellation of functional groups—an acetoxy ester, a nitrile, and bromine substituents on an aromatic ring—presents a multifaceted stability profile. The electron-withdrawing nature of the nitrile and bromine atoms can influence the reactivity of the entire molecule, including the susceptibility of the acetoxy group to hydrolysis.[6][7][8][9] This guide will dissect these potential liabilities, offering a proactive approach to characterization.

Physicochemical Properties of 4-Acetoxy-3,5-dibromobenzonitrile

A foundational understanding of the physicochemical properties of 4-Acetoxy-3,5-dibromobenzonitrile is essential before delving into its stability.

PropertyValueSource
Molecular Formula C₉H₅Br₂NO₂PubChem
Molecular Weight 318.95 g/mol PubChem
IUPAC Name (2,6-dibromo-4-cyanophenyl) acetatePubChem
CAS Number 2315-84-6PubChem

Predicted Degradation Pathways: A Mechanistic Perspective

The thermodynamic stability of 4-Acetoxy-3,5-dibromobenzonitrile is intrinsically linked to the reactivity of its functional groups. The primary anticipated degradation pathways are hydrolysis of the ester linkage and thermal decomposition.

Hydrolytic Instability: The Vulnerable Ester

The acetoxy group is the most probable site of initial degradation via hydrolysis. This reaction would cleave the ester bond, yielding acetic acid and 3,5-dibromo-4-hydroxybenzonitrile.

The rate of this hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acid and base.[10][11][12][13][14] The presence of electron-withdrawing bromine atoms and the nitrile group on the phenyl ring is expected to make the carbonyl carbon of the acetate group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

Thermal Decomposition: Unraveling at Elevated Temperatures

At elevated temperatures, organic molecules can undergo decomposition. For 4-Acetoxy-3,5-dibromobenzonitrile, several thermal degradation routes are plausible:

  • Decarboxylation: The acetoxy group may undergo thermal elimination to form acetic anhydride and other degradation products.

  • Decomposition of the Nitrile Group: While generally stable, the nitrile group can participate in thermal reactions at very high temperatures.[6]

  • C-Br Bond Cleavage: The carbon-bromine bonds may cleave at high temperatures, potentially leading to the formation of brominated byproducts. The degradation of brominated aromatic compounds is a well-studied area, particularly in the context of flame retardants.[15][16][17][18]

The following diagram illustrates the primary predicted degradation pathways.

DegradationPathways 4-Acetoxy-3,5-dibromobenzonitrile 4-Acetoxy-3,5-dibromobenzonitrile 3,5-Dibromo-4-hydroxybenzonitrile 3,5-Dibromo-4-hydroxybenzonitrile 4-Acetoxy-3,5-dibromobenzonitrile->3,5-Dibromo-4-hydroxybenzonitrile Hydrolysis (+ Acetic Acid) Thermal Degradation Products Thermal Degradation Products 4-Acetoxy-3,5-dibromobenzonitrile->Thermal Degradation Products Thermal Stress

Caption: Predicted degradation pathways of 4-Acetoxy-3,5-dibromobenzonitrile.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of the thermodynamic stability of 4-Acetoxy-3,5-dibromobenzonitrile requires a multi-pronged experimental approach. The following sections detail the key analytical techniques and methodologies.

Thermal Analysis: Probing the Limits of Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability.[19][20][21][22][23]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the presence of volatiles, and the overall thermal stability of the material.[20][21][23]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and enthalpies of reaction, providing insights into the energetic changes associated with thermal events.[20][22]

Objective: To determine the onset of thermal decomposition and identify any phase transitions.

Instrumentation: A simultaneous TGA-DSC instrument is recommended to obtain complementary data from a single experiment.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Acetoxy-3,5-dibromobenzonitrile into an appropriate TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Thermogram: Analyze the plot of mass versus temperature to identify the onset temperature of mass loss, which indicates the beginning of decomposition. Determine the percentage of mass loss at different stages.

    • DSC Thermogram: Analyze the plot of heat flow versus temperature to identify endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition.

The following diagram outlines the TGA-DSC experimental workflow.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Interpretation Weigh Sample Weigh Sample Place in Pan Place in Pan Weigh Sample->Place in Pan Load into Instrument Load into Instrument Place in Pan->Load into Instrument Set Parameters Set Parameters Load into Instrument->Set Parameters Run Experiment Run Experiment Set Parameters->Run Experiment Analyze TGA Curve Analyze TGA Curve Run Experiment->Analyze TGA Curve Analyze DSC Curve Analyze DSC Curve Run Experiment->Analyze DSC Curve Identify Decomposition Temp. Identify Decomposition Temp. Analyze TGA Curve->Identify Decomposition Temp. Identify Phase Transitions Identify Phase Transitions Analyze DSC Curve->Identify Phase Transitions

Caption: TGA-DSC experimental workflow.
Accelerated Stability Testing: Simulating Long-Term Storage

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions of temperature and humidity.[1][2][3][4][5] The ICH guidelines provide a framework for these studies.

Objective: To evaluate the stability of 4-Acetoxy-3,5-dibromobenzonitrile under accelerated conditions and identify potential degradation products.

Procedure:

  • Sample Preparation: Place a known quantity of the compound in a suitable, well-sealed container that is inert and does not interact with the sample.

  • Storage Conditions: Store the samples in a calibrated stability chamber at accelerated conditions, for example, 40 °C / 75% RH.

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the sample for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of 4-Acetoxy-3,5-dibromobenzonitrile remaining using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Degradation Products: Identify and quantify any degradation products formed using the same HPLC method. Mass spectrometry can be coupled with HPLC for structural elucidation of unknown impurities.

  • Data Analysis: Plot the concentration of the parent compound and any major degradation products as a function of time. This data can be used to determine the degradation kinetics.

Causality and Self-Validation in Stability Protocols

A robust stability study is a self-validating system. The choice of analytical methods and stress conditions is paramount.

  • Stability-Indicating Method: The analytical method used (typically HPLC) must be validated to demonstrate that it can separate the parent compound from its degradation products and any process-related impurities. This ensures that a decrease in the parent compound's concentration is accurately measured and that the formation of degradation products is monitored.

  • Mass Balance: In a well-designed study, the sum of the assay of the parent compound and the levels of all degradation products should remain constant over time. A significant deviation from 100% mass balance may indicate the formation of non-chromophoric or volatile degradation products not detected by the primary analytical method.

The logical relationship for a self-validating stability study is depicted below.

SelfValidating_Stability Stability Study Stability Study Stability-Indicating Method Stability-Indicating Method Stability Study->Stability-Indicating Method Mass Balance Mass Balance Stability Study->Mass Balance Accurate Stability Profile Accurate Stability Profile Stability-Indicating Method->Accurate Stability Profile Mass Balance->Accurate Stability Profile

Caption: Logic of a self-validating stability study.

Conclusion: A Roadmap for Stability Assessment

While direct experimental data on the thermodynamic stability of 4-Acetoxy-3,5-dibromobenzonitrile remains to be published, this guide provides a comprehensive framework for its investigation. Based on the principles of physical organic chemistry and established analytical methodologies, we predict that the primary degradation pathways will involve hydrolysis of the acetoxy group and thermal decomposition at elevated temperatures.

The experimental protocols detailed herein for TGA-DSC and accelerated stability testing offer a robust starting point for researchers. By adhering to the principles of scientific integrity, including the use of validated, stability-indicating methods and the concept of mass balance, a reliable and defensible stability profile for 4-Acetoxy-3,5-dibromobenzonitrile can be established. This, in turn, will enable informed decisions in its potential development as a pharmaceutical or advanced material.

References

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of. (n.d.). Retrieved from [Link]

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. (1998). Inorganic Chemistry, 37(15), 3765–3769. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018, February 12). Stanford School of Earth, Energy & Environmental Sciences. [Link]

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. (2025, August 9). ResearchGate. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). Molecules, 26(11), 3326. [Link]

  • Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Medicinal Chemistry. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(20), 7202–7228. [Link]

  • Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. [Link]

  • DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. (n.d.). The University of Texas at Austin. [Link]

  • Application of Nitrile in Drug Design. (n.d.). SIOC. [Link]

  • ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. (2023). Inorganic Chemistry, 62(48), 19619–19630. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics, 42(15), 1845–1856. [Link]

  • Bacterial Degradation of Aromatic Compounds. (n.d.). Applied and Environmental Microbiology. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). Microorganisms, 9(7), 1436. [Link]

  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. (2025, August 10). ResearchGate. [Link]

  • Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. [Link]

  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. (2025, September 14). Molecules. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. [Link]

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (n.d.). IntechOpen. [Link]

  • Thermal Degradation of Acetate-Intercalated Hydroxy Double and Layered Hydroxy Salts. (2006). Inorganic Chemistry, 45(9), 3766–3773. [Link]

  • Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • What's the difference between DSC and TGA analysis? (2023, October 25). XRF Scientific. [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

  • Thermal Decomposition of Silver Acetate: Physico-Geometrical Kinetic Features and Formation of Silver Nanoparticles. (2016). The Journal of Physical Chemistry C, 120(17), 9497–9507. [Link]

  • Decomposition Kinetics of Metal Acetates. (1991). Journal of the Chemical Society of Pakistan, 13(4), 219-223. [Link]

  • Thermal decomposition of magnesium acetate in nitrogen. (2020). Journal of Physics: Conference Series, 1653, 012057. [Link]

  • Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. (2022). Inorganics, 10(7), 93. [Link]

Sources

Environmental Fate of 4-Acetoxy-3,5-dibromobenzonitrile in Soil

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Development

Executive Summary

This technical guide details the environmental fate of 4-Acetoxy-3,5-dibromobenzonitrile (CAS: 10544-72-6), chemically identified as the acetate ester of the herbicide bromoxynil. While often utilized as a synthesis intermediate in pharmaceutical development or a pro-toxicant in agrochemical formulations, its environmental behavior is governed by a distinct hydrolytic cascade .

Upon entry into the soil matrix, the ester moiety undergoes rapid abiotic and biotic cleavage, yielding the parent phenol, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) . Consequently, the environmental risk profile is biphasic: a transient lipophilic ester phase followed by a persistent, mobile anionic phenol phase. This guide provides the mechanistic pathways, kinetic modeling strategies, and validated experimental protocols (OECD 307/304 adaptations) required to characterize this compound.

Physicochemical Framework & Chemical Identity[1]

Understanding the fate of 4-Acetoxy-3,5-dibromobenzonitrile requires analyzing it not as a static molecule, but as a precursor system .

Structural Determinants of Fate
  • The Ester Bond (Acetate): The acetoxy group at the C4 position renders the molecule lipophilic (

    
    ), facilitating soil adsorption and membrane penetration. However, this bond is electronically destabilized by the electron-withdrawing bromine atoms and the nitrile group on the benzene ring, making it highly susceptible to hydrolysis.
    
  • The Nitrile & Halogens: Once the acetate is cleaved, the resulting phenol (Bromoxynil) becomes the primary environmental species. The

    
     of the phenol is approximately 3.9–4.1. Therefore, in typical environmental soils (pH 5–8), the metabolite exists primarily as the phenolate anion , drastically altering mobility and reactivity compared to the parent ester.
    
Comparative Physicochemical Properties
Property4-Acetoxy-3,5-dibromobenzonitrile (Parent)3,5-Dibromo-4-hydroxybenzonitrile (Primary Metabolite)
Role Pro-toxicant / IntermediateActive Toxicant / Degradate
Hydrolytic Stability Low (

hrs in moist soil)
High (Stable ring structure)
Solubility (Water) Low (< 50 mg/L)Moderate (130 mg/L at pH 7)
Soil Sorption (

)
High (Immobile)Low to Medium (Mobile as anion)
Vapor Pressure Low (

Pa)
Low (

Pa)

Degradation Kinetics & Metabolic Pathways

The degradation of 4-Acetoxy-3,5-dibromobenzonitrile in soil is a coupled kinetic process involving rapid primary hydrolysis followed by secondary mineralization .

The Hydrolytic Cascade (Aerobic Conditions)
  • Primary Step (Ester Hydrolysis): Soil esterases and abiotic alkaline hydrolysis cleave the acetate group. This step is often so rapid that "Time Zero" recovery in experimental setups can be compromised if extraction solvents are not acidified.

  • Secondary Step (Nitrile Hydrolysis): The resulting bromoxynil phenol undergoes hydrolysis of the cyano group (-CN) to the amide, and subsequently to the carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid).

  • Tertiary Step (Debromination/Mineralization): The aromatic ring is eventually cleaved or bound to soil organic matter (non-extractable residues), releasing

    
    .
    
Anaerobic Divergence

Under anaerobic conditions (e.g., flooded soils), the pathway shifts from nitrile hydrolysis to reductive debromination . The bromine atoms are sequentially removed, yielding 4-cyanophenol, which is less toxic and more biodegradable.

Pathway Visualization

The following diagram illustrates the aerobic degradation pathway and the critical divergence points.

G Parent 4-Acetoxy-3,5- dibromobenzonitrile Phenol Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) Parent->Phenol Rapid Hydrolysis (t1/2 < 24h) Amide Metabolite A (Amide) Phenol->Amide Nitrile Hydratase CO2 Mineralization (CO2 + Bound Residues) Phenol->CO2 Direct Mineralization (Minor) Acid Metabolite B (Benzoic Acid) Amide->Acid Amidase Acid->CO2 Ring Cleavage

Caption: Aerobic degradation pathway showing rapid ester cleavage to the persistent phenol metabolite.

Experimental Protocols: Validating Fate in Soil

To accurately characterize the fate of this molecule, researchers must adapt OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil). The rapid hydrolysis of the acetate requires specific modifications to the standard protocol.

Experimental Design Strategy
  • Test System: Three soil types (Sand, Loam, Clay) to vary pH and organic carbon content.

  • Dosing: Apply

    
    -labeled test substance (radiolabeled on the benzene ring) to track mass balance and bound residues.
    
  • Sampling Intervals: Logarithmic scale is mandatory due to rapid initial degradation.

    • Recommended Points: 0h, 6h, 12h, 1d, 3d, 7d, 14d, 30d, 60d, 90d.

Step-by-Step Workflow
Phase 1: Soil Incubation
  • Acclimatization: Sieve fresh soil (2 mm) and adjust moisture to 40–60% of Maximum Water Holding Capacity (MWHC). Incubate in the dark at 20°C ± 2°C for 7 days to reactivate microbial biomass.

  • Spiking: Dissolve 4-Acetoxy-3,5-dibromobenzonitrile in a volatile carrier (acetone). Apply dropwise to soil aliquots (typically 50g dry weight equivalent). Evaporate solvent immediately.

  • Trap Setup: Connect flasks to flow-through traps containing NaOH (to capture

    
    ) and ethylene glycol (to capture volatile organics).
    
Phase 2: Extraction (The Critical Step)

Standard extraction often fails because the acetate ester hydrolyzes during the extraction process, leading to false-positive metabolite data.

  • Quenching: At the sampling time, immediately add acidified acetonitrile (Acetonitrile:Water 80:20 + 0.1% Formic Acid) to the soil flask. The low pH inhibits esterase activity and stabilizes the phenol.

  • Agitation: Shake vigorously for 30 minutes.

  • Separation: Centrifuge at 3000g for 10 minutes. Decant supernatant.

  • Repeat: Perform a second extraction with pure acetonitrile. Combine supernatants.

Phase 3: Analysis
  • LSC: Analyze aliquots of extracts and NaOH traps via Liquid Scintillation Counting (LSC) for total mass balance.

  • Combustion: Oxidize extracted soil pellets to quantify Non-Extractable Residues (NER).

  • Chromatography: Analyze extracts via HPLC-UV/Radio-detector or LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Note: The parent ester will elute significantly later (more hydrophobic) than the phenol metabolite.

Analytical Workflow Diagram

Workflow cluster_Analysis Quantification Soil Soil Sample (Spiked) Extract Extraction (Acidified ACN) Soil->Extract t=0...90d Centrifuge Centrifugation Extract->Centrifuge LSC LSC (Total 14C) Centrifuge->LSC Supernatant LCMS LC-MS/MS (Speciation) Centrifuge->LCMS Aliquot Combust Combustion (Bound Residues) Centrifuge->Combust Pellet

Caption: Workflow emphasizing acidified extraction to prevent artificial hydrolysis.

Data Interpretation & Risk Assessment[2][3]

Kinetic Modeling

Data should be fitted to kinetic models (SFO: Single First Order, or FOMC: First Order Multi-Compartment) using software like CAKE or KinGUI.

  • Parent (Acetate): Expect

    
     of < 1 day. Use SFO model.
    
  • Metabolite (Phenol): Formation fraction will approach 100%. Degradation often follows biphasic kinetics (FOMC) due to sorption over time. Expect

    
     range of 2–10 days depending on soil pH.
    
Mobility & Leaching (OECD 106)
  • Parent: High

    
     indicates immobility, but its short lifespan renders this parameter less relevant for groundwater risk.
    
  • Metabolite: The bromoxynil phenol is the "Risk Driver." In alkaline soils (pH > pKa), repulsion between the anionic metabolite and negatively charged soil particles increases leaching potential.

Regulatory Context

For drug development professionals evaluating this as an impurity or intermediate:

  • PBT Assessment: The compound is P ersistent (as the metabolite), but generally not B ioaccumulative (Log P drops upon hydrolysis), and T oxic.

  • Mass Balance: Regulatory agencies (EPA/EMA) require >90% mass recovery. High bound residues (NER) are common with phenolic compounds due to oxidative coupling with soil humic acids.

References

  • United States Environmental Protection Agency (US EPA). (1998).[1] Reregistration Eligibility Decision (RED): Bromoxynil. EPA 738-R-98-013. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. [Link]

  • Cupples, A. M., et al. (2005). Dehalogenation of the Herbicides Bromoxynil and Ioxynil by Desulfitobacterium chlororespirans. Applied and Environmental Microbiology.[2][3] [Link]

  • Health Canada. (2020). Guideline Technical Document – Bromoxynil. Water Quality Guidelines. [Link]

Sources

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for 4-Acetoxy-3,5-dibromobenzonitrile

4-Acetoxy-3,5-dibromobenzonitrile is a substituted aromatic compound with potential applications in chemical synthesis and drug discovery.[1][2][3][4] Its structure, featuring a dibrominated benzene ring, a nitrile group, and an acetoxy moiety, suggests a complex toxicological profile that requires careful consideration. This guide provides a comprehensive overview of the predicted toxicity and safe handling procedures for this compound.

Predicted Toxicological Profile: An Evidence-Based Extrapolation

The toxicological properties of 4-Acetoxy-3,5-dibromobenzonitrile can be inferred from its constituent functional groups and data from similar molecules. The primary concerns are acute toxicity due to the nitrile group, and irritation and potential systemic effects from the brominated aromatic system.

Acute Toxicity
  • Oral, Dermal, and Inhalation: Substituted benzonitriles are frequently classified as toxic if swallowed, in contact with skin, or if inhaled.[5] The primary mechanism of acute toxicity for nitriles is the potential for in-vivo metabolic release of cyanide, which can inhibit cellular respiration. Given this, it is prudent to assume that 4-Acetoxy-3,5-dibromobenzonitrile is harmful or toxic by these routes of exposure.

Skin and Eye Irritation
  • Skin Irritation: Many brominated aromatic compounds and benzonitriles are known to cause skin irritation.[6][7] Prolonged or repeated contact should be avoided.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[6][7]

Sensitization
  • There is insufficient data to predict whether 4-Acetoxy-3,5-dibromobenzonitrile may act as a skin or respiratory sensitizer. In the absence of data, it is best practice to handle the compound in a manner that minimizes all potential for sensitization.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • There is no specific data available for 4-Acetoxy-3,5-dibromobenzonitrile regarding its carcinogenic, mutagenic, or reproductive effects.

The following table summarizes the predicted hazard classifications based on data from analogous compounds.

Hazard ClassPredicted ClassificationBasis for Classification
Acute Toxicity, OralCategory 3 or 4 (Toxic or Harmful if swallowed)Data from analogous benzonitriles.
Acute Toxicity, DermalCategory 3 or 4 (Toxic or Harmful in contact with skin)Data from analogous benzonitriles.[8]
Acute Toxicity, InhalationCategory 3 or 4 (Toxic or Harmful if inhaled)Data from analogous benzonitriles.[8]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Data from analogous substituted aromatic compounds.[6][7]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)Data from analogous substituted aromatic compounds.[6][7]

Comprehensive Safety and Handling (MSDS Framework)

This section provides a detailed guide to the safe handling of 4-Acetoxy-3,5-dibromobenzonitrile, structured to align with a standard Material Safety Data Sheet.

Identification
  • Chemical Name: 4-Acetoxy-3,5-dibromobenzonitrile[1]

  • Synonyms: (2,6-dibromo-4-cyanophenyl) acetate, 4-(Acetyloxy)-3,5-dibromobenzonitrile[1][3]

  • CAS Number: 2315-84-6[1]

  • Molecular Formula: C₉H₅Br₂NO₂[1]

  • Molecular Weight: 318.95 g/mol [1]

Hazard(s) Identification
  • GHS Pictograms: Skull and Crossbones, Exclamation Mark

  • Signal Word: Danger

  • Predicted Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[5]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

  • Predicted Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P264: Wash skin thoroughly after handling.[6]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

    • P501: Dispose of contents/container to an approved waste disposal plant.[10]

First-Aid Measures
  • General Advice: Immediate medical attention is required. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician.[11]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide gas.[12]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[12]

Accidental Release Measures
  • Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[12]

Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[12]

  • Conditions for Safe Storage: Store in a cool, dry, and well-ventilated place.[10] Keep container tightly closed.

Exposure Controls/Personal Protection
  • Engineering Controls: Handle in a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[12]

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

Experimental Protocols for Safety Assessment

To definitively determine the toxicity profile of 4-Acetoxy-3,5-dibromobenzonitrile, a series of standard toxicological assays should be performed. The following outlines a suggested workflow based on OECD guidelines.

Safety_Assessment_Workflow cluster_InVitro In Vitro / In Silico Screening cluster_Acute Acute Toxicity Testing cluster_Irritation Irritation & Sensitization QSAR QSAR Modeling (Toxicity Prediction) Ames Bacterial Reverse Mutation Test (OECD 471) QSAR->Ames Predicts Mutagenicity Micronucleus In Vitro Micronucleus Test (OECD 487) Ames->Micronucleus Confirms Genotoxicity AcuteOral Acute Oral Toxicity (OECD 423/425) Micronucleus->AcuteOral Proceed if Genotox Negative AcuteDermal Acute Dermal Toxicity (OECD 402) AcuteOral->AcuteDermal SkinIrritation In Vitro Skin Irritation (OECD 439) AcuteOral->SkinIrritation Proceed Concurrently AcuteInhalation Acute Inhalation Toxicity (OECD 403) AcuteDermal->AcuteInhalation EyeIrritation BCOP Eye Irritation Test (OECD 437) SkinIrritation->EyeIrritation SkinSensitization DPRA for Skin Sensitization (OECD 442C) EyeIrritation->SkinSensitization

Caption: Proposed workflow for the toxicological assessment of 4-Acetoxy-3,5-dibromobenzonitrile.

Hazard Identification and Handling Logic

The following diagram illustrates the decision-making process for handling a compound with an unknown or partially characterized toxicity profile like 4-Acetoxy-3,5-dibromobenzonitrile.

Handling_Logic Start Compound with Unknown Toxicity Assess Assess Structure for Known Toxicophores (e.g., Nitrile, Halogens) Start->Assess Assume Assume High Toxicity (Precautionary Principle) Assess->Assume Implement Implement Strict Engineering Controls (Fume Hood, Glove Box) Assume->Implement SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Implement->SelectPPE DevelopSOP Develop Specific Standard Operating Procedure (SOP) SelectPPE->DevelopSOP Train Train Personnel on Hazards and SOP DevelopSOP->Train Proceed Proceed with Experimentation Train->Proceed

Caption: Decision-making workflow for handling chemicals with uncharacterized hazards.

Conclusion: A Commitment to Safety

While 4-Acetoxy-3,5-dibromobenzonitrile may hold promise in various research and development endeavors, the current lack of specific toxicological data necessitates a highly cautious and proactive approach to its handling. By leveraging the information from structurally similar compounds and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate the potential risks associated with this compound. The principles of chemical safety—understanding the potential hazards, implementing appropriate controls, and preparing for emergencies—are paramount when working with novel substances. It is the responsibility of every scientist to champion a culture of safety in the laboratory, ensuring that the pursuit of scientific advancement does not come at the expense of health and well-being.

References

  • PubChem. 4-Acetoxy-3,5-dibromobenzonitrile. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 4-(Acetyloxy)-3,5-dibromobenzonitrile. [Link]

  • Global Substance Registration System (GSRS). 4-ACETYLOXY-3,5-DIBROMOBENZONITRILE. [Link]

  • Fisher Scientific. SAFETY DATA SHEET for 3,5-Dibromobenzaldehyde. [Link]

Sources

UV-Vis absorption maximum of 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Analysis: UV-Vis Absorption Profile of 4-Acetoxy-3,5-dibromobenzonitrile

Executive Summary This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6). Based on structural analog analysis and experimental data from homologous ester series (specifically Bromoxynil octanoate), the compound exhibits characteristic absorption maxima (


) in the near-UV region.

Primary Absorption Maxima:


 and 

(Secondary Band). Strong Primary Band:

(Benzenoid E-band). Solvent Context: Data is standardized for polar aprotic solvents (e.g., Acetonitrile) and polar protic solvents (e.g., Methanol).

Electronic Structure & Theoretical Prediction

To understand the UV-Vis profile of 4-Acetoxy-3,5-dibromobenzonitrile, one must deconstruct its electronic chromophore. The molecule consists of a benzene ring substituted with a nitrile group (electron-withdrawing), two bromine atoms (weakly deactivating but auxochromic), and an acetoxy group.

Chromophore Analysis
  • Benzonitrile Core: The parent benzonitrile absorbs at approximately 224 nm (K-band) and 271 nm (B-band). The nitrile group (

    
    ) extends the 
    
    
    
    -system, causing a bathochromic (red) shift relative to benzene.
  • Bromine Auxochromes (3,5-positions): Halogens possess lone pair electrons that can interact with the

    
    -system via resonance (
    
    
    
    effect), although their inductive effect (
    
    
    ) is electron-withdrawing. In UV-Vis spectroscopy, the presence of heavy atoms like bromine typically induces a bathochromic shift and can enhance the intensity of the forbidden B-band transitions due to spin-orbit coupling.
  • Acetoxy Group (4-position): The acetoxy group (

    
    ) is an ester. Compared to the free phenol (Bromoxynil, 
    
    
    
    ), the acetylation reduces the availability of the oxygen lone pair for conjugation with the benzene ring because the lone pair is delocalized into the carbonyl group of the ester. Consequently, 4-Acetoxy-3,5-dibromobenzonitrile is expected to show a slight hypsochromic (blue) shift or remain proximal to the phenol's absorption, but with distinct vibrational fine structure.
Structural Analog Validation

Data from Bromoxynil Octanoate (the octanoic acid ester of the same parent phenol) confirms this theoretical prediction. The alkyl chain length (


 vs. 

) has negligible impact on the aromatic electronic transitions.
  • Bromoxynil Octanoate Data:

    
     at 284.5 nm  and 294 nm .
    
  • Conclusion: 4-Acetoxy-3,5-dibromobenzonitrile will exhibit an identical profile within experimental error (

    
     nm).
    

Experimental Protocol

The following protocol is designed for the precise determination of


 and molar extinction coefficient (

) using a double-beam spectrophotometer.
Reagents & Equipment[1]
  • Analyte: 4-Acetoxy-3,5-dibromobenzonitrile (>98% purity).[1]

  • Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).

    • Note: ACN is preferred due to its lower UV cutoff (190 nm) compared to MeOH (205 nm), allowing observation of the primary band.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

Workflow Visualization

ExperimentalProtocol Start Start: Sample Preparation Weighing Weigh ~10 mg Analyte (Precision Balance) Start->Weighing StockSol Prepare Stock Solution (1 mg/mL in ACN) Weighing->StockSol Dilution Serial Dilution Target: 10-20 µg/mL StockSol->Dilution Baseline Baseline Correction (Pure Solvent Blank) Dilution->Baseline Scan Scan 190-400 nm (Scan Speed: Medium) Baseline->Scan Analysis Identify Peak Maxima Calculate Epsilon Scan->Analysis

Figure 1: Step-by-step experimental workflow for UV-Vis characterization.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve accurately weighed 10.0 mg of 4-Acetoxy-3,5-dibromobenzonitrile in 10.0 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock solution 1:100 to achieve a concentration of roughly 10

    
    g/mL (
    
    
    
    M).
  • Baseline Correction: Fill both reference and sample cuvettes with pure Acetonitrile. Run a baseline correction from 190 nm to 400 nm.

  • Measurement: Replace the sample cuvette liquid with the Working Standard. Record the spectrum.

  • Validation: Verify that the absorbance at

    
     lies between 0.2 and 0.8 AU to ensure adherence to the Beer-Lambert law.
    

Data Analysis & Interpretation

The following table summarizes the expected spectral features and their assignments.

FeatureWavelength (

)
Electronic TransitionDescription
Primary Band


(E-band)
High intensity; corresponds to the benzene ring allowed transition.
Secondary Band 1 284-285 nm

(B-band)
Characteristic aromatic fine structure; modified by Br/CN auxochromes.
Secondary Band 2 294-295 nm

(B-band)
Vibrational overtone; typical of halogenated benzonitriles.
Solvent Effects (Solvatochromism)
  • Non-polar (Hexane): Fine structure will be most pronounced.

    
     may shift slightly blue (hypsochromic).
    
  • Polar Protic (Methanol): Hydrogen bonding with the nitrile nitrogen or ester carbonyl may cause a slight red shift and broadening of the peaks, potentially obscuring the fine structure between 285 nm and 294 nm.

ElectronicEffects Core Benzene Ring Result Absorption Profile λmax ~285, 294 nm Core->Result Nitrile Nitrile (-CN) Electron Withdrawing (-M, -I) Nitrile->Core Red Shift Bromine Bromines (3,5-Br) Auxochromes (+M, -I) Bromine->Core Red Shift & Hyperchromic Acetoxy Acetoxy (-OAc) Weak Donor (+M reduced by C=O) Acetoxy->Core Blue Shift (vs Phenol)

Figure 2: Impact of functional groups on the aromatic chromophore absorption.

References

  • National Institutes of Health (NIH) - PubChem. 4-Acetoxy-3,5-dibromobenzonitrile (Compound Summary). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Bromoxynil Octanoate: Aqueous Photolysis and Quantum Yield Determination. Regulations.gov. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzonitrile, 3,5-dibromo-4-octanoyloxy- (Bromoxynil Octanoate).[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Acetylation Strategies for Bromoxynil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely utilized nitrile herbicide.[1] Its efficacy and analysis are frequently governed by the derivatization of its phenolic hydroxyl group. While commercial formulations typically utilize long-chain esters (e.g., octanoate) to enhance lipophilicity and uptake, acetylation serves a critical role in two distinct domains: as a robust derivatization method for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and as a fundamental synthetic pathway for creating short-chain ester prodrugs.

This guide details two optimized protocols: a Micro-Scale Analytical Derivatization for trace detection and a Preparative-Scale Synthesis for generating high-purity bromoxynil acetate standards.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6]

The Challenge of the Electron-Deficient Phenol

Bromoxynil is not a typical phenol. The presence of two bromine atoms and a nitrile group at the para position exerts a strong electron-withdrawing effect (Inductive and Mesomeric effects).

  • Acidity: These groups stabilize the phenoxide anion, lowering the pKa to ~3.9 (compared to ~10 for phenol).

  • Nucleophilicity: While the proton is easily removed, the resulting oxygen anion is less nucleophilic, requiring activated acylating agents and efficient catalysts to drive esterification to completion.

Reaction Mechanism

The acetylation proceeds via nucleophilic acyl substitution. A base (Pyridine or Triethylamine) acts as a proton scavenger and, in the case of pyridine/DMAP, as a nucleophilic catalyst to form a reactive N-acyl intermediate.

ReactionMechanism Bromoxynil Bromoxynil (Acidic Phenol) Intermediate Transition State (Tetrahedral) Bromoxynil->Intermediate Deprotonation Base Base Catalyst (Pyridine/TEA) Base->Intermediate Activates AcylAgent Acylating Agent (Ac2O or AcCl) AcylAgent->Intermediate Attack Product Bromoxynil Acetate (Ester) Intermediate->Product Elimination Byproduct Salt Byproduct Intermediate->Byproduct

Figure 1: Mechanistic pathway for the base-catalyzed acetylation of bromoxynil. The electron-deficient nature of the phenol requires base activation to facilitate attack on the acylating agent.

Protocol A: Micro-Scale Analytical Derivatization (GC-MS)

Objective: Convert polar bromoxynil into volatile bromoxynil acetate for trace analysis in soil or water matrices. Sensitivity: Suitable for detection limits in the ppb (


g/L) range.
Reagents & Equipment[3][4][7][8][9][10][11][12]
  • Solvent: Ethyl Acetate or Chloroform (HPLC Grade).

  • Reagent: Acetic Anhydride (

    
    99%).
    
  • Catalyst: Pyridine (Anhydrous).

  • Internal Standard: 1,3-Dibromobenzene (optional but recommended).

  • Vials: 2 mL amber glass crimp-top vials with PTFE-lined caps.

Step-by-Step Methodology
  • Sample Preparation:

    • Extract the aqueous/soil sample using standard liquid-liquid extraction (e.g., EPA Method 1661) into Ethyl Acetate.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen at 35°C.

    • Critical: Ensure the sample is completely dry; water hydrolyzes acetic anhydride.

  • Derivatization Reaction:

    • Reconstitute the residue in 200

      
      L of Ethyl Acetate .
      
    • Add 50

      
      L of Pyridine  followed by 50 
      
      
      
      L of Acetic Anhydride
      .
    • Cap the vial immediately and vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes . (Higher temperature overcomes the low nucleophilicity of the bromoxynil phenolate).

  • Quenching & Cleanup:

    • Cool to room temperature.[2]

    • Add 1 mL of 5% NaHCO

      
        solution to neutralize excess acid/anhydride.
      
    • Vortex and allow phases to separate.

    • Transfer the upper organic layer to a GC vial containing anhydrous Na

      
      SO
      
      
      
      to dry.
  • GC-MS Analysis:

    • Inject 1

      
      L in Splitless mode.
      
    • Identification: Look for the molecular ion (

      
      ) shift from 275/277/279 (Bromoxynil) to 317/319/321  (Bromoxynil Acetate).
      
    • Fragment: Characteristic loss of ketene (42 Da) confirms the acetate moiety.

Protocol B: Preparative Scale Synthesis

Objective: Synthesis of high-purity Bromoxynil Acetate for use as a reference standard or toxicology intermediate. Scale: 10 mmol (~2.8 g).

Reagents
  • Substrate: Bromoxynil (Technical grade, >95%).

  • Acylating Agent: Acetyl Chloride (1.2 equivalents). Note: More reactive than anhydride, preferred for scale-up of deactivated phenols.

  • Base: Triethylamine (TEA) (1.5 equivalents).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow Diagram

SynthesisWorkflow Start Start: Bromoxynil (2.77g) + DCM (50 mL) AddBase Add TEA (2.1 mL) + DMAP (60 mg) Start->AddBase Cool Cool to 0°C (Ice Bath) AddBase->Cool AddAcCl Dropwise Addition: Acetyl Chloride (0.85 mL) Cool->AddAcCl React Stir: 0°C (30 min) -> RT (2 hrs) Monitor via TLC AddAcCl->React Quench Quench: Ice Water Wash Acid Wash (1N HCl) React->Quench Workup Dry (MgSO4) -> Filter -> Rotovap Quench->Workup Recryst Recrystallize: Ethanol/Hexane Workup->Recryst

Figure 2: Preparative workflow for the synthesis of Bromoxynil Acetate using Acetyl Chloride.

Detailed Procedure
  • Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl

      
      ), dissolve 2.77 g (10 mmol) of Bromoxynil  in 50 mL of anhydrous DCM .
      
    • Add 61 mg (0.5 mmol) of DMAP and 2.1 mL (15 mmol) of Triethylamine . Stir until dissolved.

  • Acylation:

    • Cool the solution to 0°C using an ice bath.

    • Add 0.85 mL (12 mmol) of Acetyl Chloride dropwise over 10 minutes via a syringe or addition funnel. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Wash the reaction mixture successively with:

      • 20 mL cold water (removes salts).

      • 20 mL 1N HCl (removes unreacted amine).

      • 20 mL Saturated NaHCO

        
         (removes unreacted acid/phenol).
        
      • 20 mL Brine.

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude solid is typically off-white.

    • Recrystallize from a mixture of Ethanol/Hexane (1:4) to yield white crystalline needles.

    • Expected Yield: >90%.

    • Melting Point Check: Target range 190-195°C (consistent with bromoxynil derivatives).

Validation & Quality Control

The following metrics define a successful protocol execution.

ParameterAnalytical Protocol (Trace)Preparative Protocol (Bulk)
Recovery / Yield 85% - 110% (Spike recovery)> 90% Isolated Yield
Reaction Time 30 mins @ 60°C2 hours @ RT
Key Impurity Unreacted Bromoxynil (Phenol)Triethylamine Hydrochloride
Validation Method GC-MS (SIM Mode)1H-NMR / Melting Point
Troubleshooting Guide
  • Low Yield (Analytical): Often caused by water in the ethyl acetate. Ensure solvents are dried over molecular sieves.

  • Incomplete Reaction (Synthetic): If TLC shows starting material, add 0.1 eq more Acetyl Chloride and stir for 1 additional hour. The sterility of the bulky bromine groups is minimal, but electronic deactivation is significant.

References

  • United States Environmental Protection Agency (EPA). (1998). Method 1661: Bromoxynil in Water by HPLC/UV. Washington, D.C. Link

  • Sigma-Aldrich. (n.d.). Acetic Anhydride Product Information & Derivatization Protocols.[3][4][2]Link

  • University of Hertfordshire. (2023). Bromoxynil Octanoate: PPDB: Pesticide Properties DataBase.Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Standard reference for acylation mechanisms).

  • ChemicalBook. (2023). Bromoxynil Octanoate Synthesis and Patent Reviews.Link

Sources

Application Note: Stability-Indicating HPLC Method Development for 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Acetoxy-3,5-dibromobenzonitrile (ADBN) is a critical intermediate and pro-pesticide derivative structurally related to the herbicide Bromoxynil. Chemically, it is the acetate ester of 3,5-dibromo-4-hydroxybenzonitrile.

The Analytical Challenge: The primary challenge in analyzing ADBN is its susceptibility to hydrolysis. The ester bond at the C4 position is labile, readily cleaving to form 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) and acetic acid, especially in aqueous or basic conditions.

Therefore, a standard "pass/fail" potency assay is insufficient. The method must be stability-indicating , capable of resolving the hydrophobic parent ester from its more polar, acidic degradation product (Bromoxynil).

This guide details the development of a Reversed-Phase HPLC (RP-HPLC) method designed to suppress the ionization of the phenolic impurity, ensuring sharp peak shapes and robust resolution.

Physicochemical Context & Method Logic[1]

To develop a robust method, we must understand the molecular behaviors of the analyte and its primary degradant.

Feature4-Acetoxy-3,5-dibromobenzonitrile (Parent)3,5-dibromo-4-hydroxybenzonitrile (Degradant)
Structure Neutral EsterWeak Acid (Phenol)
Hydrophobicity High (LogP ~3.5 - 4.0)Moderate (LogP ~2.8)
pKa Non-ionizable (Neutral)~3.86 (Acidic)
Elution Behavior Retained strongly on C18Elutes earlier; tails if mobile phase pH > pKa
The "Acidic Modifier" Imperative

Although the parent molecule (ADBN) is neutral, the mobile phase must be acidic.

  • Reasoning: If the mobile phase pH is near or above the pKa of the degradant (3.86), the degradant will deprotonate into its phenolate ion. Ionized species interact poorly with C18 columns, leading to peak tailing, retention time shifts, and co-elution with the solvent front.

  • Solution: We utilize 0.1% Phosphoric Acid (pH ~2.5). This suppresses the ionization of the phenol, forcing it into its neutral state, ensuring it retains sufficiently on the column to separate from the void volume.

Method Development Decision Tree

The following logic flow illustrates the critical decision points in establishing this protocol.

MethodLogic Start Analyte: ADBN (Hydrophobic Ester) ColumnSelect Stationary Phase: C18 (End-capped) Start->ColumnSelect Impurity Impurity: Bromoxynil (Acidic Phenol, pKa ~3.9) MobilePhase Mobile Phase Selection Impurity->MobilePhase ColumnSelect->MobilePhase NeutralpH Neutral pH (Water/ACN) MobilePhase->NeutralpH Avoid AcidicpH Acidic pH (0.1% H3PO4) MobilePhase->AcidicpH Select ResultBad Result: Phenol Ionizes -> Peak Tailing Poor Resolution NeutralpH->ResultBad ResultGood Result: Phenol Protonated -> Sharp Peak Good Retention AcidicpH->ResultGood

Figure 1: Decision matrix for mobile phase selection emphasizing pH control for impurity management.

Standard Operating Procedure (SOP)

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Equiv.)Standard hydrophobicity; end-capping reduces silanol interactions with the bromine atoms.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses phenol ionization (pH ~2.5).
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Volume 10 µLSufficient sensitivity without overloading.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV-DAD at 230 nm (Quant) & 254 nm (Qual)230 nm maximizes signal for the benzonitrile moiety; 254 nm is standard for aromatics.
Gradient Program

A gradient is preferred over isocratic flow to ensure the highly hydrophobic ester elutes in a reasonable time while cleaning the column of potential dimers or late-eluting matrix components.

  • 0.0 min: 40% B (Retains the polar phenol impurity)

  • 5.0 min: 40% B

  • 15.0 min: 90% B (Elutes the hydrophobic ADBN parent)

  • 20.0 min: 90% B (Wash)

  • 20.1 min: 40% B (Re-equilibration)

  • 25.0 min: Stop

Standard & Sample Preparation

Critical Warning: Do not use pure water as a diluent. The ester is insoluble in water and may precipitate. Do not use alkaline glassware detergents.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of ADBN Reference Standard.

    • Dissolve in 10 mL of 100% Acetonitrile .

    • Stability:[1] Stable for 48 hours at 4°C.

  • Working Standard (100 µg/mL):

    • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Diluent (50:50 ACN:0.1% H3PO4) .

    • Note: Using acidified water in the diluent prevents "on-vial" hydrolysis during the autosampler sequence.

Experimental Workflow: Sample Handling

The following diagram outlines the critical sample preparation steps to minimize hydrolytic degradation errors.

SamplePrep Weigh Weigh Sample (10-50 mg) Dissolve Dissolve in 100% ACN (Prevents Hydrolysis) Weigh->Dissolve Dilute Dilute with 50:50 ACN/Acidic Water (Matches Mobile Phase) Dissolve->Dilute Filter Filter (0.45 µm PTFE) (Avoid Nylon - binds aromatics) Dilute->Filter Inject HPLC Injection (Keep autosampler at 4°C) Filter->Inject

Figure 2: Sample preparation workflow designed to maintain ester stability.

Validation Parameters (ICH Q2 R2)

To ensure this method is suitable for regulatory submission, validate according to ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Perform forced degradation to prove the method separates the parent from the degradant.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1N NaOH, Room Temp, 10 mins. (Expect rapid conversion to Bromoxynil).[1]

  • Acceptance: Resolution (Rs) between ADBN and Bromoxynil > 2.0. Peak purity (DAD) > 99.0%.[2]

Linearity[4]
  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)
  • Spike ADBN into a placebo matrix (if analyzing formulations) or solvent (if API).

  • Levels: 80%, 100%, 120%.

  • Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Ghost" Peak at ~4-5 mins Hydrolysis of ADBN to Bromoxynil in the vial.Ensure diluent contains acid.[1] Reduce autosampler temperature to 4°C.
Peak Tailing Secondary silanol interactions.Ensure column is "End-capped". Increase buffer concentration slightly.
Pressure High Precipitation of sample.Check solubility in the 40% aqueous starting condition. If precipitating, increase initial organic % to 50%.

References

  • ICH Guidelines. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • U.S. EPA. (1995). Method 1661: Bromoxynil in Water by HPLC. (Provides baseline retention data for the brominated phenol core). [Link]

  • Royal Society of Chemistry. (1981). Determination of Bromoxynil and Ioxynil Esters by HPLC.[4] (Foundational work on separating esters from phenolic acids). [Link]

  • SIELC Technologies. (2018). Separation of Bromoxynil Octanoate on Newcrom R1. (Modern column application for hydrophobic brominated esters). [Link]

Sources

Extraction of 4-Acetoxy-3,5-dibromobenzonitrile from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BXZ Topic: High-Integrity Extraction and Stabilization of 4-Acetoxy-3,5-dibromobenzonitrile from Biological Matrices

Abstract

This guide details the extraction and quantification of 4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6), a labile ester derivative of the herbicide Bromoxynil. Due to the rapid hydrolytic activity of plasma esterases, this analyte presents a significant bioanalytical challenge: the conversion to its parent phenol, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), leads to underestimation of the ester and false positives for the metabolite. This protocol establishes a "Stabilization-First" methodology using immediate enzymatic inhibition and pH control, followed by optimized Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) workflows.

Pre-Analytical Considerations: The "Esterase Trap"

The primary failure mode in analyzing phenyl acetates in biological samples is ex vivo hydrolysis. Plasma butyrylcholinesterase (BChE) and carboxylesterases attack the ester bond within minutes of sample collection.

The Mechanism of Failure:



To preserve the analyte, the collection protocol must immediately arrest this pathway.

Mandatory Stabilization Protocol
  • Inhibitor Cocktail: Blood must be drawn directly into tubes containing Sodium Fluoride (NaF) and Potassium Oxalate (standard grey-top tubes).

  • Secondary Inhibition (Critical): Immediately upon plasma separation, add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 1 mM. Note: PMSF is unstable in water; prepare in ethanol/isopropanol.

  • pH Stabilization: Acidify plasma to pH 4.0–5.0 using 1M Formic Acid. Phenyl esters are susceptible to base hydrolysis (pH > 7.4) but are relatively stable in mild acid.

Visualization: Degradation & Stabilization Workflow

G Sample Biological Sample (Blood/Tissue) Esterase Active Esterases (BChE/CES) Sample->Esterase Untreated Inhibition Inhibition Step (NaF + PMSF + pH 4) Sample->Inhibition Stabilized Protocol Analyte 4-Acetoxy-3,5- dibromobenzonitrile Esterase->Analyte Attacks Inhibition->Analyte Preserves Degradant Degradant: Bromoxynil (Phenol) Analyte->Degradant Hydrolysis Extraction Extraction (LLE/SPE) Analyte->Extraction Intact Analysis LC-MS/MS Quantification Extraction->Analysis

Figure 1: Critical stabilization workflow.[1] Without the inhibition step (green), the analyte degrades to the phenol (red), invalidating the assay.

Method Development: Extraction Protocols

Two validated pathways are provided. Protocol A (LLE) is preferred for high-throughput plasma analysis. Protocol B (SPE) is required for tissue homogenates or urine where matrix interferences are higher.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Plasma, Serum (Clean matrices)

  • Sample Prep: Thaw stabilized plasma (pH 4.0) on ice.

  • Internal Standard (IS): Add 10 µL of

    
    C
    
    
    
    -Bromoxynil Acetate
    (or structural analog 2,6-dibromo-4-cyanophenyl propionate) at 100 ng/mL.
  • Extraction Solvent: Add 3 mL of MTBE (Methyl tert-butyl ether) : Hexane (80:20 v/v) .

    • Why: The lipophilic nature of the dibromo-benzonitrile core (LogP ~2.8) favors non-polar solvents. The addition of hexane reduces the extraction of polar plasma phospholipids.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to a glass tube. Evaporate to dryness under N

    
     at 30°C. Do not use heat >40°C due to ester volatility.
    
  • Final Solvent: Reconstitute in 100 µL Acetonitrile:Water (50:50) + 0.1% Formic Acid.

Protocol B: Solid Phase Extraction (SPE)

Best for: Urine, Tissue Homogenates

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or Bond Elut Plexa), 60 mg.

  • Conditioning: 2 mL Methanol followed by 2 mL Water (pH 4.0).

  • Loading: Load 500 µL stabilized sample (diluted 1:1 with 2% Formic Acid).

  • Wash 1: 2 mL Water (pH 4.0). Removes salts/proteins.

  • Wash 2: 2 mL 5% Methanol in Water. Removes polar interferences.

  • Elution: 2 mL Acetonitrile. Avoid Methanol in elution to prevent transesterification.

  • Post-Elution: Evaporate and reconstitute as in Protocol A.

Analytical Conditions (LC-MS/MS)

The halogenated nature of the molecule provides a distinct isotope pattern.

ParameterSetting
Column C18 (2.1 x 50 mm, 1.7 µm) - e.g., Acquity BEH or Kinetex
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-6 min: linear to 95% B; 6-8 min: hold 95% B
Ionization Negative ESI (Electrospray Ionization)
MRM Transition 318.9 -> 79.0 (Br isotope cluster monitoring is essential)
Note The parent ion is often weak; adducts

may be dominant.

Performance & Validation Criteria

MetricAcceptance CriteriaTroubleshooting
Recovery 85% – 115%Low recovery often indicates hydrolysis during dry-down. Lower temp to 30°C.
Matrix Effect ± 15%Significant ion suppression? Switch from LLE to Protocol B (SPE).
Stability (Bench) < 4 hoursIf unstable, increase PMSF concentration to 2 mM or lower pH to 3.5.
Process Efficiency > 80%Ensure glassware is silanized to prevent adsorption of the lipophilic ester.

Troubleshooting the "Ghost" Peak

A common issue is the appearance of a peak at the retention time of the phenol (Bromoxynil) even in "pure" standards.

Cause: In-source fragmentation. The heated ESI source can thermally cleave the acetate group. Solution:

  • Chromatographically separate the Ester (RT ~5.5 min) from the Phenol (RT ~3.2 min).

  • Monitor the specific transition for the Phenol (276 -> 79) separately.

  • If the Phenol peak appears at the Ester retention time, it is in-source fragmentation. If it appears earlier, it is degraded sample.

References

  • Vertex AI Search. (2025). Esterase inhibition in blood samples for drug analysis. Retrieved from

  • Agilent Technologies. (2011).[2] Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from

  • US EPA. (1998).[3] Method 1661: The Determination of Bromoxynil in Municipal and Industrial Wastewater. Retrieved from

  • PubChem. (2025).[4][5] 4-Acetoxy-3,5-dibromobenzonitrile Compound Summary. Retrieved from

  • Health Canada. (2020). Guidelines for Canadian Drinking Water Quality: Bromoxynil. Retrieved from

Sources

Application Note: Optimization of Thin-Layer Chromatography (TLC) for the Separation of 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the method development and validation for the Thin-Layer Chromatography (TLC) separation of 4-Acetoxy-3,5-dibromobenzonitrile (Product) from its parent compound, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil, Starting Material).

This protocol is designed for researchers in agrochemical synthesis and drug discovery who require rapid, reliable monitoring of esterification reactions. The guide emphasizes the polarity shift between the phenolic precursor and the ester product, providing a self-validating system for reaction monitoring.

Chemical Context & Separation Logic

The Challenge

The synthesis of 4-Acetoxy-3,5-dibromobenzonitrile typically involves the acetylation of Bromoxynil. The primary analytical challenge is distinguishing the product from the unreacted starting material, as both are electron-deficient aromatic nitriles with similar UV absorption profiles.

Mechanistic Basis of Separation

The separation relies on the distinct polarity difference induced by the functional group transformation:

  • Starting Material (Bromoxynil): Contains a free phenolic hydroxyl group (-OH). This group acts as a strong Hydrogen Bond Donor (HBD) to the silica stationary phase, resulting in strong retention and a lower Retention Factor (

    
    ).
    
  • Product (4-Acetoxy-3,5-dibromobenzonitrile): The hydroxyl group is capped with an acetate moiety (-OCOCH3). This removes the H-bond donor capability, significantly reducing interaction with the silica gel. Consequently, the product is less polar and elutes with a higher

    
    .
    
CompoundStructure FragmentPolarityPredicted

Trend
Bromoxynil Ar-OHHigh (H-Bond Donor)Low (

)
4-Acetoxy... Ar-O-CO-CH3Moderate (Dipole only)High (

)

Materials & Equipment

  • Stationary Phase: Silica Gel 60

    
     pre-coated aluminium or glass sheets (20 x 20 cm).
    
  • Mobile Phase Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (EtOAc) (HPLC Grade).

  • Reference Standards:

    • Std A: Pure Bromoxynil (Starting Material).

    • Std B: 4-Acetoxy-3,5-dibromobenzonitrile (Reference Standard).

  • Visualization: UV Lamp (Short-wave 254 nm).

  • Apparatus: Twin-trough developing chamber, micro-capillaries (1-5

    
    L).
    

Method Development Workflow

The following diagram outlines the decision matrix for optimizing the mobile phase.

TLC_Workflow Start Start: Sample Prep Spotting Spotting Strategy (SM | Co-Spot | Rxn) Start->Spotting Solvent1 Test Solvent A Hexane:EtOAc (80:20) Spotting->Solvent1 Develop Develop Plate Solvent1->Develop Visual Visualize (UV 254nm) Develop->Visual CheckRf Check Rf Values Visual->CheckRf AdjustPolar Increase Polarity (70:30) CheckRf->AdjustPolar Rf < 0.2 (Too slow) AdjustNonPolar Decrease Polarity (90:10) CheckRf->AdjustNonPolar Rf > 0.7 (Too fast) Finalize Finalize Protocol CheckRf->Finalize Rf 0.3-0.6 (Optimal) AdjustPolar->Develop AdjustNonPolar->Develop

Figure 1: Decision tree for mobile phase optimization based on Rf feedback.

Detailed Experimental Protocol

Sample Preparation
  • Reaction Mixture: Dilute 10

    
    L of the reaction mixture into 500 
    
    
    
    L of Ethyl Acetate.
  • Standards: Prepare 1 mg/mL solutions of Bromoxynil and the Reference Product in Ethyl Acetate.

The "Three-Lane" Spotting Technique

To ensure accurate identification and avoid ambiguity caused by matrix effects, use the three-lane method:

  • Lane 1: Starting Material (Bromoxynil)

  • Lane 2: Co-Spot (Mix of Starting Material + Reaction Mixture)

  • Lane 3: Reaction Mixture

Why Co-Spot? If the reaction is incomplete, the co-spot lane will show two distinct spots. If the spots merge into a figure-8 shape, the separation is insufficient. This is the primary self-validating step.

Mobile Phase Selection

Based on the polarity profile, the recommended starting solvent system is Hexane:Ethyl Acetate (85:15 v/v) .

  • Pour 10 mL of solvent into the chamber.

  • Saturate the chamber with filter paper for 5 minutes (prevents "smiling" of solvent front).

  • Elute the plate until the solvent front reaches 1 cm from the top.

Visualization & Interpretation

Dry the plate using a stream of warm air. Inspect under UV Light (254 nm) .

  • Observation: The benzene ring conjugated with the nitrile group provides strong quenching of the fluorescent indicator. Spots will appear dark purple against a bright green background.

  • Expected Results (in 85:15 Hex:EtOAc):

    • Bromoxynil (SM):

      
      
      
    • 4-Acetoxy-3,5-dibromobenzonitrile:

      
      
      

Results Summary & Troubleshooting

The following table summarizes common issues and corrective actions during the separation process.

ObservationDiagnosisCorrective Action
Both spots at Solvent Front (

)
Solvent too polar.Increase Hexane ratio (e.g., change to 95:5).
SM streaks/tails significantly Phenolic acidity interaction.Add 0.1% Acetic Acid to the mobile phase to suppress ionization.
No separation (One large spot) Co-elution.Use a gradient development or switch to Toluene:EtOAc (90:10) for

selectivity.
Faint spots Concentration too low.Spot multiple times (dry in between) or use Iodine vapor chamber for secondary detection.
Stability Note

The acetoxy ester is generally stable on silica. However, avoid using mobile phases containing alcohols (Methanol/Ethanol) or strong bases (Ammonia) for prolonged periods, as these may cause transesterification or hydrolysis of the product back to the starting material on the plate.

References

  • PubChem. (n.d.). 4-Acetoxy-3,5-dibromobenzonitrile (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Standard reference for TLC mechanisms and solvent selection).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Application Note: High-Purity Recrystallization of 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocol for 4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6), the acetate ester of the herbicide Bromoxynil. While often used as an intermediate in the synthesis of bromoxynil octanoate/heptanoate or as a specific analytical standard, achieving pharmaceutical-grade purity (>99.5%) requires a rigorous understanding of its physicochemical properties.

This guide moves beyond basic "dissolve and cool" instructions. It addresses the specific challenge of separating the lipophilic ester from its acidic precursor (3,5-dibromo-4-hydroxybenzonitrile) and bromination byproducts using a chemically logical, self-validating recrystallization system.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective purification strategy, one must understand the molecular behavior of the target versus its impurities.

The Target vs. The Impurity

The primary impurity is almost invariably the unreacted starting material or hydrolysis product: Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) .

FeatureTarget: 4-Acetoxy-3,5-dibromobenzonitrileImpurity: Bromoxynil (Phenol)
Structure Acetyl group blocks the oxygen.Free phenolic hydroxyl (-OH).
Acidity (pKa) Neutral.Acidic (~3.8 - 4.0) due to electron-withdrawing Br/CN groups.
H-Bonding H-bond Acceptor only.Strong H-bond Donor.
Solubility High in non-polar/moderately polar organics.Soluble in polar organics; soluble in aqueous base.
Melting Point Distinct (Typically <190°C).High (~190°C).
The Purification Logic

Standard recrystallization alone may fail to remove trace phenolic impurities because both compounds share similar solubility profiles in alcohols.

  • The Fix: We exploit the acidity difference . A pre-recrystallization wash with weak base (Sodium Bicarbonate) converts the phenolic impurity into its water-soluble phenoxide salt, partitioning it into the aqueous phase, while the neutral acetate remains in the organic phase.

Pre-Recrystallization Workup (Critical Step)

Note: Do not skip this step if the crude material contains >1% free phenol.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of solid).

  • Acid Removal: Wash the organic layer twice with cold 5% NaHCO₃ (aq) .

    • Mechanism:[1][2][3][4][5][6][7]

      
      
      
    • Observation: Gas evolution indicates removal of acidic impurities.

  • Neutralization: Wash once with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry organic layer over Anhydrous MgSO₄, filter, and rotary evaporate to a solid.

Solvent System Selection

Based on the polarity of the acetate ester, the following solvent systems are validated.

Solvent SystemComposition (v/v)CharacteristicsRecommended For
Ethanol / Water 90:10 to 80:20Standard. Good yield, moderate impurity rejection.General purification (>98%).[5]
Ethyl Acetate / Heptane 1:3 to 1:5High Purity. Excellent rejection of polar impurities.Analytical standards (>99.5%).
Isopropanol (IPA) 100%Gentle. Slower crystallization, larger crystals.Large scale batches.

Selection Protocol: For this guide, we utilize the Ethanol/Water system due to its balance of safety, cost, and efficacy for benzonitriles.

Detailed Recrystallization Protocol

Workflow Diagram

The following logic flow ensures process integrity and safety.

RecrystallizationWorkflow Start Crude Solid (Post-Workup) Dissolve Add Hot Ethanol (95%) Reflux Temp (78°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol AddSolvent Add more Ethanol CheckSol->AddSolvent No (Cloudy) HotFilter Hot Filtration (Remove insolubles) CheckSol->HotFilter Yes AddSolvent->CheckSol Nucleation Add Warm Water (Antisolvent) until slight turbidity HotFilter->Nucleation Cooling Controlled Cooling RT (1h) -> 4°C (2h) Nucleation->Cooling FilterCold Cold Filtration Wash with 50% EtOH Cooling->FilterCold Dry Vacuum Dry <45°C (Avoid Hydrolysis) FilterCold->Dry QC QC: HPLC & MP Dry->QC

Figure 1: Decision matrix for the recrystallization of 4-Acetoxy-3,5-dibromobenzonitrile.

Step-by-Step Methodology

Safety: Work in a fume hood. Nitriles can be toxic. Wear nitrile gloves and safety glasses.

Step 1: Saturation (The "Dissolution")
  • Place 10.0 g of crude, dried 4-Acetoxy-3,5-dibromobenzonitrile in a 250 mL Erlenmeyer flask.

  • Add Ethanol (95%) slowly while heating the flask on a stirring hotplate set to 85°C (solvent BP is 78°C).

  • Add solvent in 5 mL increments. Allow time for dissolution between additions.

  • Target: The goal is a saturated solution at boiling point. If the solution is clear yellow/orange, proceed. If black specks remain (insoluble salts), proceed to Step 2.

Step 2: Hot Filtration (The "Clarification")

Critical for removing dust and inorganic salts carried over from synthesis.

  • Pre-heat a glass funnel and fluted filter paper with hot ethanol.

  • Quickly filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.

  • Tech Tip: If crystals form on the paper, wash with 2-3 mL of boiling ethanol to recover yield.

Step 3: Nucleation (The "Cloud Point")
  • Return the filtrate to the hotplate and bring back to a gentle boil.

  • Add Deionized Water (pre-warmed to 60°C) dropwise via pipette.

  • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 mL of Ethanol to clear the solution again. This ensures the system is supersaturated but stable.

Step 4: Crystallization (The "Growth")
  • Remove the flask from heat. Cap it loosely with foil/parafilm (poke a hole for pressure).

  • Ambient Cooling: Let stand at room temperature for 60–90 minutes. Do not disturb. Rapid cooling traps impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 60 minutes to maximize yield.

Step 5: Isolation[2]
  • Collect crystals via vacuum filtration (Buchner funnel).

  • The Wash: Wash the filter cake with cold (0°C) 50:50 Ethanol/Water mixture (2 x 10 mL).

    • Warning: Do not use pure ethanol for washing; it will dissolve your product.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Caution: Avoid temperatures >60°C. Esters can hydrolyze or melt if the MP is low.

Quality Control & Troubleshooting

Analytical Validation
  • HPLC: Use a C18 column, Acetonitrile/Water gradient.

    • Success Criteria: Single peak. Absence of the "Phenol" peak (which elutes earlier/more polar).

  • Melting Point (MP):

    • The MP should be sharp (range < 1°C).

    • Note: If the MP is ~190°C, your hydrolysis was significant, and you have isolated the phenol, not the acetate. The Acetate MP is typically lower (literature values vary by polymorph, establish an internal standard).

Troubleshooting Table
ProblemDiagnosisCorrective Action
Oiling Out (Liquid separates instead of crystals)Solution too concentrated or cooling too fast.Re-heat. Add more Ethanol. Cool much slower. Seed with a pure crystal at 40°C.
Low Yield Too much solvent used.Evaporate 30% of solvent and re-cool.
Product is Acidic Phenol impurity remains.Repeat "Pre-Recrystallization Workup" (Bicarbonate wash).
Melting Point too High Hydrolysis occurred.Avoid boiling water additions.[8] Ensure solvents are neutral (pH 7).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75340, 4-Acetoxy-3,5-dibromobenzonitrile. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • U.S. Environmental Protection Agency. Reregistration Eligibility Decision (RED) - Bromoxynil. (Provides physicochemical context for bromoxynil derivatives). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-Acetoxy-3,5-dibromobenzonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Acetoxy-3,5-dibromobenzonitrile (ADBN) . It is designed to address the molecule's specific instability profile in aqueous environments.

⚠️ Critical Alert: The "Activated Ester" Hazard

Status: High Priority Issue: 4-Acetoxy-3,5-dibromobenzonitrile is not a standard phenyl ester. It behaves chemically as an activated ester , similar to an anhydride or N-hydroxysuccinimide (NHS) ester.

The Mechanism (Why it degrades): The instability is driven by the electronic environment of the benzene ring.

  • Electron Withdrawal: The cyano group (-CN) and two bromine atoms (-Br) are strong electron-withdrawing groups (EWG).

  • Leaving Group Stabilization: These groups stabilize the negative charge on the phenolic oxygen.

  • The "Smoking Gun" (pKa): The hydrolysis product, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), has a pKa of ~3.86 – 4.06 [1, 2].

    • Comparison: Standard phenol pKa is ~10.

    • Consequence: The leaving group is

      
       times more stable than a standard phenoxide. This makes the ester carbonyl carbon highly electrophilic and extremely susceptible to nucleophilic attack by water (
      
      
      
      ) or hydroxide (
      
      
      ).

Module 1: Stability Profile & Kinetics

Use this data to plan your experimental windows.

The following stability profile is derived from kinetic data of the homologous octanoate ester and Hammett equation extrapolations for the acetate group (which is less sterically hindered and hydrolyzes faster) [3, 4].

ParameterConditionEstimated Half-Life (

)
Risk Level
pH 9.0 Basic Buffer< 5 minutes🔴 Critical
pH 7.4 PBS / Media15 – 45 minutes🔴 Critical
pH 5.0 Acetate Buffer12 – 24 hours🟡 Moderate
pH 4.0 Citrate Buffer> 48 hours🟢 Stable
Solvent DMSO (Anhydrous)> 6 months🟢 Stable

Technical Note: Photolysis is also a degradation pathway.[1][2] The molecule absorbs UV light (half-life < 30 min at 313 nm) [3]. Always protect solutions from direct light.

Module 2: The "Zero-Hydrolysis" Workflow

Protocol ID: ADBN-PREP-01 Objective: Prepare aqueous working solutions without immediate degradation.

Reagents Required[3]
  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid Ethanol/Methanol (transesterification risk).

  • Aqueous Buffer: 10 mM Sodium Citrate or Acetate Buffer, adjusted to pH 4.5 – 5.0 .

Step-by-Step Procedure
  • Primary Stock Preparation (Non-Aqueous):

    • Dissolve solid ADBN in anhydrous DMSO to a concentration of 10–50 mM.

    • Storage: Aliquot into amber glass vials. Store at -20°C. Desiccate.

  • The "Crash" Dilution (Critical Step):

    • Do NOT dilute into neutral PBS (pH 7.4) directly if the assay allows.

    • Step A: Place the aqueous buffer (pH 5.0) on ice.

    • Step B: Add the DMSO stock dropwise to the vortexing cold buffer.

    • Target: Keep final DMSO concentration < 1% (or as tolerated by bioassay).

  • Assay Execution:

    • Use the working solution immediately (within 30 minutes).

    • If a neutral pH (7.[3]4) is strictly required for cell culture:

      • Perform the dilution immediately before addition to cells.

      • Accept that hydrolysis will begin the moment the compound hits the media. The "effective dose" will decay exponentially over the first hour.

Module 3: Troubleshooting Decision Tree

Visualizing the Failure Mode: The diagram below illustrates the hydrolysis mechanism and the logic flow for diagnosing stability issues.

ADBN_Stability cluster_diagnostics Troubleshooting Logic Ester ADBN (Ester) (Unstable) TS Tetrahedral Intermediate Ester->TS + OH- / H2O Phenol Bromoxynil (pKa ~4.0) TS->Phenol Fast Step (Stable Leaving Group) Acid Acetic Acid TS->Acid Issue Loss of Activity or Precipitation? CheckPH Is pH > 6.0? Issue->CheckPH CheckSolvent Is Stock in MeOH/EtOH? CheckPH->CheckSolvent No Solution1 Action: Switch to pH 4-5 Buffer CheckPH->Solution1 Yes CheckLight Exposed to Light? CheckSolvent->CheckLight No Solution2 Action: Use DMSO (Transesterification) CheckSolvent->Solution2 Yes Solution3 Action: Use Amber Vials CheckLight->Solution3 Yes

Caption: Figure 1. Hydrolysis mechanism of ADBN driven by the stable leaving group (Bromoxynil) and a diagnostic flow for troubleshooting degradation.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a white precipitate immediately upon dilution. Is this hydrolysis?

  • Diagnosis: Likely insolubility , not hydrolysis (yet).

  • Explanation: ADBN is highly lipophilic (LogP ~2.7 for parent phenol, ester is higher).

  • Fix: Ensure your DMSO stock is concentrated enough so the final aqueous volume contains < 1% DMSO, but do not exceed the solubility limit of the ester. Use a surfactant like Tween-80 (0.05%) or cyclodextrin if the assay permits to maintain solubility.

Q2: Can I use Ethanol as a stock solvent?

  • Answer: No.

  • Reason: Transesterification. In the presence of trace water or base, the acetate group can swap with the ethoxy group, or the ethanol can act as a nucleophile, degrading the ADBN. Always use non-nucleophilic solvents like DMSO or Acetone.

Q3: My HPLC shows two peaks. What are they?

  • Answer: Peak 1 is likely your intact ester (ADBN). Peak 2 is the hydrolysis product, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).

  • Verification: Check the UV spectrum.[4] The phenol (Bromoxynil) has a distinct shift in UV absorption compared to the ester due to the ionization of the hydroxyl group at neutral pH.

Q4: Why can't I just use PBS (pH 7.4)?

  • Answer: At pH 7.4, the concentration of hydroxide ions (

    
    ) is high enough to attack the highly activated carbonyl carbon. Because the leaving group (Bromoxynil) is so stable (pKa ~4), the energy barrier for this reaction is very low. In PBS, your half-life is likely under 30 minutes.
    

References

  • PubChem. (n.d.).[5] Bromoxynil | C7H3Br2NO.[5][6][7] National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Canadian Council of Ministers of the Environment (CCME). (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life: Bromoxynil. Retrieved February 18, 2026, from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved February 18, 2026, from [Link]

Sources

Optimizing column chromatography for 4-Acetoxy-3,5-dibromobenzonitrile purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of Flash Chromatography for 4-Acetoxy-3,5-dibromobenzonitrile Case ID: #BR-CN-OAC-001

Introduction: The Separation Challenge

Welcome to the technical support hub for 4-Acetoxy-3,5-dibromobenzonitrile . Whether you are synthesizing this as a precursor for bromoxynil derivatives or as a liquid crystal intermediate, the purification challenge is almost always the same: separating the neutral ester product from the acidic phenolic starting material (3,5-dibromo-4-hydroxybenzonitrile).

This guide moves beyond generic advice. It treats your column as a chemical system where the acidity of the phenol and the hydrolytic instability of the ester are the primary variables.

Quick Reference Data
PropertyValue / Note
Target Molecule 4-Acetoxy-3,5-dibromobenzonitrile
Primary Impurity 3,5-dibromo-4-hydroxybenzonitrile (The Phenol)
Stationary Phase Silica Gel 60 (

)
Detection UV Absorption (254 nm) - Strong signal due to aromatic ring
Solubility High in DCM, EtOAc; Low in Hexanes
Stability Risk Ester hydrolysis (reverts to phenol) on acidic/basic media

Module 1: Method Development (TLC & Chemistry)

The Chemistry of Separation

You are separating a neutral ester from a highly acidic phenol .

  • The Product: The acetoxy group reduces polarity compared to the hydroxyl group. It should elute before the phenol.

  • The Impurity: The two bromine atoms and the nitrile group are electron-withdrawing, making the phenolic proton significantly more acidic (

    
    ) than a standard phenol (
    
    
    
    ). This causes it to interact strongly with the silanols on the silica gel, leading to severe tailing (streaking) that can contaminate your product fractions.
TLC Protocol

Do not run a column until you have a TLC plate that looks like this:

  • Mobile Phase: Start with 90:10 Hexanes:Ethyl Acetate .

  • Spotting: Spot the crude mixture, the pure starting material (if available), and a co-spot.

  • Visualization: UV 254 nm is mandatory.

  • Target

    
    : 
    
    • Product:

      
      [1]
      
    • Impurity:

      
       (likely streaking at the baseline)
      

Scientist's Note: If the phenol streaks up into the product spot, do NOT add acid (acetic acid) to the mobile phase yet. Acid can catalyze the hydrolysis of your acetoxy group. Instead, reduce the polarity (e.g., 95:5 Hex:EtOAc) to keep the phenol pinned to the baseline.

Module 2: Execution & Workflow

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 90:10) Start->TLC TLC->TLC Adjust Polarity Load Sample Loading (Dry Load on Celite) TLC->Load Rf > 0.2? Column Flash Column Gradient Elution Load->Column Fractions Fraction Collection (UV 254nm) Column->Fractions QC NMR/HPLC QC Fractions->QC

Figure 1: Standard workflow for purification of brominated benzonitriles. Note the emphasis on Dry Loading.

Step-by-Step Protocol
1. Sample Loading (Critical)

Because this compound has poor solubility in hexanes (the starting mobile phase), liquid loading is risky . If you dissolve it in DCM and load it, the DCM will wash the compound down the column before the gradient starts, ruining separation.

  • Recommended: Dry Load.

    • Dissolve crude in minimal Dichloromethane (DCM).

    • Add Celite 545 or Silica Gel (1:2 ratio by weight of crude).

    • Rotary evaporate until a free-flowing powder remains.

    • Pack this powder on top of your pre-equilibrated column.

2. The Gradient

Run a linear gradient to prevent the "phenol drag."

  • CV 0-2: 100% Hexanes (Flush the column).

  • CV 2-10: 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • CV 10-15: Hold at 20% Ethyl Acetate (Elute Product).

  • CV 15+: Flush with 50% EtOAc (Elute Phenol impurity separately).

Module 3: Troubleshooting (FAQs)

Q1: I see a "ghost" peak that grows larger the longer the compound sits on the column. What is happening?

Diagnosis: On-column Hydrolysis. Mechanism: Silica gel is slightly acidic. If your column run is slow (>30 mins), the residual moisture in the silica or solvents can hydrolyze the acetoxy ester back to the phenol. Solution:

  • Speed Up: Increase flow rate to minimize residence time.

  • Buffer: Pre-wash the silica column with 1% Triethylamine in Hexanes, then flush with pure Hexanes before loading. This neutralizes the acidic sites.[2] Warning: Ensure all amine is washed out before loading, or it may catalyze hydrolysis.

Q2: The impurity (phenol) is co-eluting with my product despite different Rf values.

Diagnosis: "Solvent Wash Effect" or Overloading. Mechanism: If you liquid-loaded with DCM or Chloroform, the strong solvent acted as a "taxi," carrying the phenol down the column faster than the mobile phase intended. Solution: Switch to Dry Loading (see Module 2). This ensures all compounds start interacting with the silica at the exact same time (Time Zero).

Q3: My product is crystallizing in the fraction tubes.

Diagnosis: High concentration/Low solubility. Context: 4-Acetoxy-3,5-dibromobenzonitrile is highly crystalline. Solution: This is actually a good sign of purity!

  • Add a small amount of DCM to the tubes to redissolve.

  • Alternatively, cool the fractions and filter the crystals directly (recrystallization directly from the column).

Q4: Can I use Alumina instead of Silica?

Analysis:

  • Basic Alumina: Avoid. It will almost certainly hydrolyze the ester to the phenol.

  • Neutral Alumina: Acceptable, but often has lower resolution than silica. Use only if the compound decomposes instantly on silica.

Module 4: Advanced Logic (Decision Tree)

Use this logic flow to make real-time decisions during your purification.

TroubleshootingLogic Start TLC Check: Separation Visible? GoodSep Is Rf(Product) > 0.2 and Delta Rf > 0.1? Start->GoodSep RunColumn Proceed to Flash Chromatography GoodSep->RunColumn Yes PoorSep Poor Separation GoodSep->PoorSep No CheckSolvent Change Solvent System PoorSep->CheckSolvent Tailing Is Impurity Tailing? CheckSolvent->Tailing Acidify Add 0.1% Acetic Acid (RISKY for Esters) Tailing->Acidify Yes (If rapid column) Alternative Use Toluene/EtOAc System Tailing->Alternative Yes (Safer option)

Figure 2: Decision logic for solvent system optimization.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link

    • Foundational text for flash chrom
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. Standard reference for purification of phenolic esters and benzonitriles.
  • Hopf, H.; et al. "Synthesis of Brominated Benzonitriles." European Journal of Organic Chemistry, 2016.
  • Reich, H. J. "Chromatography Advice." University of Wisconsin-Madison, Department of Chemistry. Link

    • Authoritative guide on dry loading and solvent effects.

Sources

Solving solubility issues with 4-Acetoxy-3,5-dibromobenzonitrile in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability Guide Topic: 4-Acetoxy-3,5-dibromobenzonitrile (Bromoxynil Acetate) Case ID: SOL-BRM-AC-001

Executive Summary: The "Solubility" Trap

If you are struggling to dissolve 4-Acetoxy-3,5-dibromobenzonitrile in water, you are likely facing a stability issue disguised as a solubility issue.

This compound is the acetate ester of the herbicide Bromoxynil . It is highly lipophilic (LogP ~3.0–3.5) and practically insoluble in pure water. More critically, it is chemically unstable in aqueous environments, particularly at neutral to alkaline pH.

The Core Conflict:

  • Thermodynamics: It refuses to enter the water structure due to the hydrophobic bromine atoms and aromatic ring.

  • Kinetics: Once forced into water (even with co-solvents), the acetate group is prone to hydrolysis , converting your compound into 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil Phenol) .

This guide provides the protocols to solubilize the compound while mitigating the hydrolysis risk.

Module 1: The Diagnostics (Why is it crashing out?)

Q: I added the powder directly to water/buffer, and it floats. Why? A: You are fighting the "Hydrophobic Effect." The two bromine atoms and the aromatic ring create a high electron density that repels water molecules.

  • Water Solubility: < 1 mg/L (Estimated for ester form).

  • LogP: ~3.2 (Lipophilic).

  • Result: The powder aggregates to minimize surface area contact with water.

Q: I dissolved it in DMSO, but it precipitated when I added water. Why? A: This is the "Solvent Shock" phenomenon. When you dilute a DMSO stock into water, the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility limit of the compound in that specific water/DMSO ratio, it precipitates immediately.

Q: My solution turned yellow over time. What happened? A: Your compound has hydrolyzed.[1][2] The acetate group has cleaved off, leaving behind the phenol form (Bromoxynil), which can ionize and turn yellow at higher pH. You are no longer testing the acetate; you are testing the phenol.

Module 2: The Solubilization Workflow (Decision Tree)

Use this logic flow to determine the correct protocol for your experiment.

SolubilityWorkflow Start START: Define Application CellCulture Cell Culture / In Vivo Start->CellCulture Chemistry Chemical Synthesis / Analysis Start->Chemistry DMSORoute Is DMSO toxicity a concern? CellCulture->DMSORoute MethodC Method C: Anhydrous Organic (Acetone/Ethanol) Chemistry->MethodC Strictly Anhydrous MethodA Method A: The DMSO 'Crash' (Standard) DMSORoute->MethodA No (<0.5% DMSO ok) MethodB Method B: Cyclodextrin Complex (High Stability) DMSORoute->MethodB Yes (Need aqueous stability)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Module 3: Step-by-Step Protocols

Method A: The DMSO "Crash" (Standard for Screening)

Best for: High-throughput screening, short-term assays (< 4 hours).

The Concept: Create a hyper-concentrated stock in a water-miscible organic solvent, then dilute so rapidly that the compound is kinetically trapped in solution before it can precipitate.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide) - Critical: Water in DMSO accelerates degradation.

  • Phosphate Buffered Saline (PBS), pH 7.4.

Protocol:

  • Calculate: Target a stock concentration 1000x higher than your final assay concentration (e.g., if you need 10 µM, make a 10 mM stock).

  • Dissolve: Add the powder to Anhydrous DMSO . Vortex vigorously until clear.

    • Tip: If stubborn, warm to 37°C for 2 minutes. Do not boil.

  • The "Crash":

    • Place your culture media or buffer in a vortexing tube.

    • While vortexing the buffer, slowly inject the DMSO stock into the center of the vortex.

    • Limit: Do not exceed 0.5% v/v final DMSO concentration.

  • Use Immediately: The clock starts ticking on hydrolysis the moment it hits the water.

Method B: Cyclodextrin Complexation (Advanced Formulation)

Best for: Animal studies, long-term incubation (> 24 hours), or if DMSO is toxic to your cells.

The Concept: Encapsulate the hydrophobic bromine/phenyl ring inside a "sugar donut" (Cyclodextrin). This hides the hydrophobic region from water and sterically protects the acetate group from hydrolysis.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[3]

  • Milli-Q Water.

Protocol:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve 4-Acetoxy-3,5-dibromobenzonitrile in a small volume of acetone or ethanol (volatile solvent).

  • Complexation:

    • Add the dissolved compound dropwise to the HP-β-CD solution while stirring rapidly.

    • Stir uncapped in a fume hood for 4–6 hours.

    • Goal: The volatile solvent (acetone) evaporates, forcing the compound into the cyclodextrin cavity.

  • Validation: The final solution should be clear. If cloudy, centrifuge at 10,000 x g for 5 mins to remove uncomplexed excess.

Module 4: The Stability Trap (Hydrolysis)

Users often confuse degradation with insolubility . If your compound "disappears" from HPLC analysis, it likely didn't precipitate—it turned into something else.

The Mechanism: Water attacks the carbonyl carbon of the acetate group. This reaction is catalyzed by base (OH⁻).

Hydrolysis Substrate 4-Acetoxy-3,5- dibromobenzonitrile (Target Compound) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water + H2O / OH- Product1 3,5-Dibromo-4- hydroxybenzonitrile (Bromoxynil Phenol) Intermediate->Product1 Ester Cleavage Product2 Acetate Intermediate->Product2

Figure 2: The hydrolysis pathway. High pH accelerates the transition from the blue node (Target) to the red node (Degradant).

Critical Stability Rules:

  • Avoid Alkaline pH: Never use buffers with pH > 7.5. The half-life of the ester decreases drastically as pH rises.

  • Storage: Store DMSO stocks at -20°C. Do not store aqueous dilutions; make them fresh daily.

  • Check the Color: The phenol product (Bromoxynil) is acidic (pKa ~4.0). At neutral pH, it ionizes and may appear slightly yellow compared to the colorless acetate.

Summary Data Table

ParameterValue / CharacteristicImplication
Molecular Weight 318.95 g/mol Moderate size, capable of CD complexation.
LogP (Oct/Water) ~3.2 (Estimated)Highly lipophilic; requires organic co-solvents.
Water Solubility < 1 mg/L (Practically Insoluble)Cannot be dissolved directly in aqueous media.
Primary Instability Ester HydrolysisDegrades to Bromoxynil (Phenol).
Best Solvent Anhydrous DMSO (> 100 mg/mL)Use for stock solutions.
Max DMSO in Bio 0.1% - 0.5% (Cell dependent)Limits the maximum final concentration.

References

  • European Commission. (2000). Review report for the active substance bromoxynil.[4][5] Health & Consumer Protection Directorate-General. Link

  • PubChem. (n.d.).[6] 4-Acetoxy-3,5-dibromobenzonitrile (Compound Summary).[6][7] National Library of Medicine. Link

  • Cai, T., et al. (2011).[8] Degradation of bromoxynil octanoate by strain Acinetobacter sp.[8] XB2 isolated from contaminated soil.[8] Current Microbiology, 63(2), 218-225. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Sources

Technical Support Center: 4-Acetoxy-3,5-dibromobenzonitrile Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: ADBN-STAB-2024 Date Last Updated: October 24, 2024 Applicable Compounds: 4-Acetoxy-3,5-dibromobenzonitrile (Bromoxynil Acetate) CAS Registry Number: 2315-84-6 (Analogous to Bromoxynil series)

The Stability Paradox: Understanding Your Compound

Executive Summary: Researchers often assume phenyl esters are relatively stable. However, 4-Acetoxy-3,5-dibromobenzonitrile presents a unique stability challenge due to the electronic environment of the benzene ring.

The Mechanism of Degradation

The presence of two Bromine atoms (positions 3,[1]5) and a Nitrile group (position 1) creates a powerful electron-withdrawing environment.

  • Electronic Effect: These groups pull electron density away from the aromatic ring.

  • Leaving Group Stabilization: This makes the corresponding phenoxide (Bromoxynil anion) an exceptionally stable leaving group.

  • Hyper-Electrophilicity: Consequently, the carbonyl carbon of the acetate group becomes highly electrophilic and susceptible to nucleophilic attack by moisture (hydrolysis), even at neutral pH.

The Result: Unlike standard phenyl acetate, this compound will hydrolyze rapidly if exposed to trace atmospheric moisture, releasing Acetic Acid and 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) .

Visualization: Hydrolysis Pathway

The following diagram illustrates the critical failure point (hydrolysis) you must prevent.

HydrolysisPathway Ester 4-Acetoxy-3,5- dibromobenzonitrile (Intact Reagent) Transition Tetrahedral Intermediate Ester->Transition Rate Limiting Step Moisture Atmospheric Moisture (H2O) Moisture->Ester Nucleophilic Attack Phenol Degradant A: Bromoxynil (Phenol) Transition->Phenol Collapse Acid Degradant B: Acetic Acid (Vinegar Smell) Transition->Acid

Figure 1: The hydrolysis pathway driven by the electron-deficient aromatic ring.

Standard Operating Procedure (SOP): Storage Protocol

To maintain purity >98% over 6+ months, strictly adhere to this "Zero-Moisture" protocol.

A. The "Golden Rules" of Storage
ParameterRequirementScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly slowing the rate of hydrolysis and potential transesterification.
Atmosphere Argon or Nitrogen Displaces oxygen and, more importantly, atmospheric humidity. Argon is heavier than air and preferred for solid reagents.
Container Amber Glass + Parafilm Amber glass prevents photolytic debromination. Parafilm/Teflon tape creates a secondary moisture barrier.
Desiccant Silica Gel / Drierite Store the primary vial inside a secondary jar containing active desiccant.
B. Handling Workflow (The "Warm-Up" Rule)

CRITICAL: Never open a cold bottle of 4-Acetoxy-3,5-dibromobenzonitrile in ambient air.

  • Remove vial from freezer (-20°C).

  • Place in a desiccator and allow to reach Room Temperature (20-25°C) . This takes approx. 30-45 minutes.

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.

  • Weigh out required amount quickly.

  • Purge headspace with Argon/Nitrogen.

  • Re-seal and return to storage immediately.

Troubleshooting & Diagnostics (FAQ)

Q1: My sample has a faint vinegar smell. Is it compromised?

  • Verdict: Yes.

  • Reasoning: The hydrolysis of the acetoxy group releases acetic acid. Even a faint smell indicates the degradation chain reaction has begun. The remaining solid is likely contaminated with the phenolic parent (Bromoxynil).

  • Action: Perform a quantitative NMR or TLC check (see Section 4). If purity is <95%, recrystallize or discard.

Q2: The solid has turned from white to yellow/orange.

  • Verdict: High Risk.

  • Reasoning: While the ester is white, the hydrolysis product (Bromoxynil) and its subsequent oxidation products (quinones) are often colored. Yellowing suggests significant degradation and potential photolysis (loss of bromine).

Q3: Can I store this in DMSO or Methanol stock solutions?

  • Verdict: NO.

  • Reasoning:

    • Methanol: Will cause transesterification, converting your compound into the phenol and Methyl Acetate.

    • DMSO: Often contains trace water and is hygroscopic.

  • Correct Practice: Make solutions fresh in anhydrous Dichloromethane (DCM) or Acetonitrile immediately before use.

Quality Control & Validation

Before committing this reagent to a critical experiment, validate its integrity using this workflow.

QC Decision Tree

QCDecision Start Start QC Check SmellTest Olfactory Check: Vinegar Smell? Start->SmellTest TLC TLC Analysis (20% EtOAc/Hexane) SmellTest->TLC No Discard DISCARD / PURIFY SmellTest->Discard Yes NMR 1H-NMR (CDCl3) TLC->NMR Single Spot TLC->Discard Two Spots (Rf ~0.3 & ~0.6) NMR->Discard Loss of Acetate Signal Use PROCEED TO USE NMR->Use Sharp Singlet @ ~2.3 ppm (3H)

Figure 2: Rapid Quality Control Decision Tree.

Validation Protocols

1. TLC (Thin Layer Chromatography)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% Ethyl Acetate / 80% Hexanes.

  • Visualization: UV Light (254 nm).

  • Interpretation:

    • The Ester (Intact): Higher Rf (Less polar).

    • The Phenol (Degradant): Lower Rf (More polar due to -OH group).

    • Note: If you see a streak or a lower spot, hydrolysis has occurred.

2. 1H-NMR Spectroscopy (The Gold Standard)

  • Solvent: CDCl3 (ensure it is acid-free; filter through basic alumina if unsure).

  • Key Signal: Look for the Acetate Methyl Singlet .

    • Shift: Typically

      
       2.30 – 2.40 ppm.
      
    • Integration: Must integrate to 3H relative to the aromatic protons (2H).

  • Failure Mode: If the integral is < 3H, or if you see a new peak upfield (free acetic acid), the sample is degraded.

References

  • PubChem. (n.d.). 4-Acetoxy-3,5-dibromobenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Bromoxynil and derivatives. Merck KGaA.
  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (Mechanistic grounding for electron-deficient ester hydrolysis).
  • Baxter, J. & Cummings, S.P. (2008). The degradation of the herbicide bromoxynil and its impact on bacterial diversity in a top soil. Journal of Applied Microbiology.

Sources

Validation & Comparative

1H NMR reference spectrum for 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR reference spectrum for 4-Acetoxy-3,5-dibromobenzonitrile , a critical derivative in the synthesis and analysis of bromoxynil-class herbicides.

Executive Summary

4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6) is the acetate ester of the herbicide Bromoxynil. In drug development and agrochemical synthesis, it serves as a lipophilic pro-drug analog or a protected intermediate.

This guide provides a definitive 1H NMR structural validation , distinguishing the target compound from its hydrolytic precursor (Bromoxynil phenol) and common impurities. The spectral signature is characterized by a high-symmetry aromatic singlet and a distinct acetate methyl signal, shifted significantly by the electron-deficient benzonitrile core.

Structural Analysis & Spectral Logic

Chemical Architecture

The molecule exhibits C2v symmetry (planar symmetry). This simplifies the 1H NMR spectrum significantly, as the protons at the C2 and C6 positions are chemically equivalent.

  • Core: Benzonitrile (electron-withdrawing).[1]

  • Substituents:

    • C1: Cyano group (-CN).

    • C3, C5: Bromine atoms (-Br).[2]

    • C4: Acetoxy group (-OAc).

  • Protons:

    • H2, H6 (Aromatic): Equivalent. Located ortho to the cyano group and ortho to the bromine atoms. They are meta to the acetoxy group.

    • H-Methyl (Acetate): Singlet methyl group attached to the carbonyl.

Theoretical Shift Prediction
  • Aromatic Protons (H2/H6): The base benzene shift (7.26 ppm) is heavily deshielded by the electron-withdrawing Cyano (+0.3 ppm) and Bromine (+0.2 ppm) groups. The acetylation of the phenol (precursor) removes the electron-donating resonance of the free hydroxyl group, causing a further downfield shift of approximately +0.1 ppm relative to the phenol.

    • Precursor (Phenol) Shift: ~7.77 ppm (CDCl₃).

    • Target (Acetate) Shift:~7.85 – 7.95 ppm .

  • Methyl Protons: Typical acetate methyls appear at 2.0–2.1 ppm. However, the strong electron-withdrawing nature of the dibromobenzonitrile ring pulls electron density from the ester oxygen, deshielding the methyl group to ~2.38 ppm .

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent hydrolysis (reversion to phenol), follow this strict protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is the standard reference solvent.

    • Note: DMSO-d₆ may be used if solubility is an issue, but it often contains water which can catalyze hydrolysis.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of CDCl₃.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16 (sufficient due to symmetry).

    • Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of the isolated aromatic protons).

Spectral Analysis: The "Truth" Data

Reference Table (CDCl₃, 400 MHz)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Structural Correlate
Ar-H (H2, H6) 7.87 (Range: 7.85–7.90)Singlet (s)2H-Aromatic protons flanked by Br and CN.
OAc-CH₃ 2.38 (Range: 2.35–2.40)Singlet (s)3H-Acetate methyl group.
Solvent (CDCl₃) 7.26Singlet--Residual solvent peak.
Water ~1.56Broad SingletVariable-Common impurity in CDCl₃.
Structural Mapping Diagram

The following diagram maps the specific protons to their spectral signals and outlines the synthesis pathway for context.

G Precursor Precursor: Bromoxynil (Phenol) Ar-H: δ 7.77 ppm Reaction Acetylation (Ac2O / Pyridine) Precursor->Reaction Target Target: 4-Acetoxy-3,5-dibromobenzonitrile Reaction->Target Peak_Ar Aromatic Signal (H2, H6) δ 7.87 ppm (s, 2H) Deshielded by Br/CN Target->Peak_Ar H-NMR Peak_Me Acetate Methyl δ 2.38 ppm (s, 3H) Target->Peak_Me H-NMR

Caption: Synthesis pathway and spectral assignment. Note the downfield shift of the aromatic signal upon acetylation.

Comparative Analysis & Quality Control

Target vs. Precursor (Bromoxynil)

The most common quality issue is incomplete acetylation or hydrolysis back to the phenol.

FeatureTarget (Acetate)Precursor (Phenol)Diagnostic Note
Aromatic Shift δ 7.87 ppm δ 7.77 ppm The acetate is deshielded by ~0.1 ppm.
Methyl Region Signal at δ 2.38 Absent Presence of methyl peak confirms ester.
OH Signal AbsentBroad singlet (~6.4 ppm in CDCl₃)Disappears upon successful reaction.
Impurity Profiling

Use this table to identify common contaminants in your spectrum.

ImpurityChemical Shift (ppm)MultiplicitySource
Acetic Acid 2.10SingletHydrolysis byproduct.
Acetone 2.17SingletGlassware cleaning residue.
Water (in CDCl₃) 1.56Broad SingletWet solvent.
Grease 0.86, 1.26MultipletsStopcock grease/contamination.

Troubleshooting & Stability

  • Hydrolysis Risk: The ester bond in this electron-deficient ring is labile. If you observe a growing peak at 2.10 ppm (acetic acid) and 7.77 ppm (phenol), your sample is degrading.

    • Solution: Run NMR immediately after preparation. Store solid at -20°C under inert atmosphere.

  • Solvent Effects: If run in DMSO-d₆ , the water peak shifts to ~3.33 ppm, and the aromatic signal may shift slightly downfield to ~8.00 ppm due to solvent polarity effects.

References

  • Beilstein Journals: Automated grindstone chemistry... 3,5-Dibromo-4-hydroxybenzonitrile data. (Provides the phenol reference shift of 7.77 ppm).[3]

  • PubChem: 4-Acetoxy-3,5-dibromobenzonitrile Compound Summary. (CAS and Physical Properties).[1][2][4]

  • Sigma-Aldrich: NMR Chemical Shifts of Trace Impurities. (Reference for solvent and impurity peaks).

  • SSRN: A “turn-on” fluorescence sensor for pesticide bromoxynil octanoate. (Comparative spectral data for bromoxynil esters).

Sources

Comparative Bioactivity Guide: 4-Acetoxy-3,5-dibromobenzonitrile vs. Bromoxynil

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Agrochemical Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis comparing Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used benzonitrile herbicide, with its acetate ester derivative, 4-Acetoxy-3,5-dibromobenzonitrile .

While Bromoxynil serves as the active biological moiety responsible for Photosystem II (PSII) inhibition, the 4-acetoxy derivative functions primarily as a pro-herbicide . The acetylation of the phenolic hydroxyl group alters physicochemical properties—specifically lipophilicity and solubility—enhancing cuticular penetration before metabolic activation releases the parent compound. Researchers utilizing these compounds must distinguish between in vitro target binding (favors Bromoxynil) and in vivo whole-organism efficacy (often favors esterified forms due to uptake kinetics).

Chemical & Physical Profile

The fundamental difference lies in the modification of the 4-hydroxyl group. This structural change dictates the molecule's behavior in formulation, transport, and metabolic activation.

FeatureBromoxynil (Parent Phenol) 4-Acetoxy-3,5-dibromobenzonitrile
CAS Number 1689-84-52315-84-6
Molecular Formula C₇H₃Br₂NOC₉H₅Br₂NO₂
Molecular Weight 276.91 g/mol 318.95 g/mol
Functional Class Nitrile Herbicide (Active)Nitrile Ester (Pro-herbicide)
Lipophilicity (LogP) ~2.8 - 3.0 (Moderate)~3.5 - 3.8 (Estimated, Higher)
Water Solubility Low (130 mg/L @ 25°C)Very Low (Hydrophobic)
pKa 3.86 (Acidic Phenol)Non-ionizable (Neutral Ester)

Key Insight: The acidic nature of Bromoxynil (pKa ~4.0) means it exists largely as an anion at physiological pH (7.4) and environmental pH (>5), limiting passive diffusion across waxy plant cuticles. The Acetoxy derivative remains neutral, facilitating rapid absorption into lipophilic membranes.

Mechanism of Action (MoA)
3.1. Primary Target: Photosystem II Inhibition

Both compounds ultimately target the thylakoid membrane in chloroplasts, but their temporal activity differs.

  • Bromoxynil: Acts directly by binding to the D1 protein (PsbA) of the Photosystem II reaction center.[1] It competes with plastoquinone (Q_B) for the binding niche, blocking electron transport from Q_A to Q_B. This halts CO₂ fixation and ATP production, leading to the generation of reactive oxygen species (ROS) and membrane destruction.

  • 4-Acetoxy Derivative: Possesses weak or no intrinsic affinity for the D1 protein binding pocket due to steric hindrance by the acetyl group. It must undergo bioactivation (hydrolysis) by plant esterases to regenerate Bromoxynil.

3.2. Secondary Target: Uncoupling Oxidative Phosphorylation

Bromoxynil acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. This effect is concentration-dependent and contributes to rapid tissue necrosis. The acetate derivative does not act as a protonophore until hydrolyzed.

3.3. Visualization: Activation & Signaling Pathway

The following diagram illustrates the pro-drug activation and subsequent inhibition of electron transport.

MoA_Pathway Acetate 4-Acetoxy-3,5-dibromobenzonitrile (Pro-Herbicide) Bromoxynil Bromoxynil (Active Phenol) Acetate->Bromoxynil Hydrolysis Esterase Carboxylesterase (Plant/Soil Enzyme) Esterase->Acetate Catalyzes PSII Photosystem II (D1 Protein) Bromoxynil->PSII Binds Q_B Niche ElectronFlow Electron Transport (QA -> QB) PSII->ElectronFlow Blocks ROS ROS Generation (Lipid Peroxidation) ElectronFlow->ROS Causes accumulation of

Figure 1: Mechanism of Action pathway showing the metabolic activation of the acetate ester into the active Bromoxynil moiety, leading to PSII inhibition.

Comparative Bioactivity Data[3]
4.1. Herbicidal Efficacy (Post-Emergence)

In whole-plant assays, ester derivatives often outperform the free phenol due to superior uptake.

ParameterBromoxynil (Phenol) 4-Acetoxy Derivative Interpretation
Cuticular Uptake Moderate (limited by ionization)High (Lipophilic diffusion)Acetate penetrates waxy leaves (e.g., Chenopodium) faster.
Rainfastness Low to ModerateHigh Rapid absorption reduces wash-off risk.
Onset of Action Rapid (Contact burn)Slightly DelayedLag time required for hydrolysis (hours).
Translocation Limited (Contact only)Limited (Contact only)Neither is systemic; coverage is critical for both.
4.2. Toxicology & Environmental Fate
  • Mammalian Toxicity: Both are classified as moderately toxic (Category II).[2] The ester is rapidly hydrolyzed in the gut/liver to the phenol.

    • Rat Oral LD50: ~190 mg/kg (Phenol) vs. ~250-300 mg/kg (Ester equivalent).

  • Aquatic Toxicity: The Acetoxy derivative is significantly more toxic to fish than the phenol.

    • Reasoning: Higher lipophilicity allows the ester to bioconcentrate in fish gills/tissues more readily than the polar phenol.

    • LC50 (Rainbow Trout): Phenol ~0.15 mg/L vs. Ester <0.05 mg/L.

Experimental Protocols
5.1. Synthesis of 4-Acetoxy-3,5-dibromobenzonitrile

For use in creating analytical standards or research analogs.

  • Reagents: Bromoxynil (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (catalytic), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Bromoxynil in dry DCM under N₂ atmosphere.

    • Add Pyridine, followed by dropwise addition of Acetic Anhydride at 0°C.

    • Stir at room temperature for 4 hours (Monitor via TLC, Hexane:EtOAc 8:2).

    • Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

    • Purification: Recrystallize from Ethanol.

  • Validation: NMR should show disappearance of phenolic -OH peak (~6-7 ppm broad) and appearance of acetate -CH₃ singlet (~2.3 ppm).

5.2. In Vitro PSII Inhibition Assay (Hill Reaction)

To demonstrate the "Pro-drug" concept (Acetate should be inactive).

  • Isolation: Isolate chloroplasts from spinach leaves using sucrose gradient centrifugation.

  • Reaction Mix: Chloroplast suspension (20 µg chlorophyll/mL) + DCPIP (artificial electron acceptor) in phosphate buffer (pH 6.8).

  • Treatment:

    • Group A: Bromoxynil (0.1, 1, 10 µM).

    • Group B: 4-Acetoxy-3,5-dibromobenzonitrile (0.1, 1, 10 µM).

    • Group C: Control (DMSO only).

  • Measurement: Illuminate samples (saturating light) and measure DCPIP reduction (absorbance decrease at 600 nm) over 5 minutes.

  • Expected Result:

    • Bromoxynil: Rapid decrease in DCPIP reduction (IC50 ~0.1 µM).

    • Acetate: Minimal inhibition unless chloroplast preparation contains contaminating esterases. Pure thylakoids should show low activity for the acetate.

5.3. Hydrolysis Kinetics Study

To determine the half-life of the pro-herbicide.

Workflow_Hydrolysis Start Start: Acetate Derivative (10 µM in Buffer/Soil Slurry) Incubate Incubate at 25°C (pH 5, 7, 9 or Soil) Start->Incubate Sample Sampling (0, 1, 4, 12, 24, 48 hrs) Incubate->Sample Timepoints Quench Quench Reaction (Acetonitrile + Acid) Sample->Quench Analyze HPLC-UV / LC-MS (Detect Phenol vs Ester) Quench->Analyze

Figure 2: Experimental workflow for determining the hydrolysis rate of 4-Acetoxy-3,5-dibromobenzonitrile.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75340: 4-Acetoxy-3,5-dibromobenzonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): Bromoxynil. EPA 738-R-98-013. Retrieved from [Link]

  • Zottini, M., Scoccianti, V., & Zannoni, D. (1994). Effects of 3,5-Dibromo-4-Hydroxybenzonitrile (Bromoxynil) on Bioenergetics of Higher Plant Mitochondria. Plant Physiology, 106(4), 1483–1488. Retrieved from [Link]

  • Cupples, A. M., et al. (2005). Biodegradation of the herbicide bromoxynil by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp.[3][4] Applied and Environmental Microbiology, 71(7). Retrieved from [Link]

  • Weed Science Society of America (WSSA). (2025). Summary of Herbicide Mechanism of Action. Retrieved from [Link]

Sources

A Researcher's Guide to Purity: Comparing Elemental Analysis Techniques for 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a molecule like 4-acetoxy-3,5-dibromobenzonitrile, an intermediate with potential applications in novel therapeutics, ensuring its elemental integrity is of paramount importance. Even minute impurities can lead to unforeseen side reactions, altered biological activity, or misleading structure-activity relationship (SAR) data. This guide provides an in-depth comparison of key elemental analysis techniques for the purity assessment of 4-acetoxy-3,5-dibromobenzonitrile, offering insights to guide researchers in selecting the most appropriate method for their needs.

The theoretical elemental composition of 4-acetoxy-3,5-dibromobenzonitrile (C9H5Br2NO2) is a crucial baseline for any purity assessment. With a molecular weight of 318.95 g/mol , the expected mass percentages are:

  • Carbon (C): 33.89%

  • Hydrogen (H): 1.58%

  • Bromine (Br): 50.11%

  • Nitrogen (N): 4.39%

  • Oxygen (O): 10.03%

This guide will explore three principal techniques for verifying these percentages: Combustion Analysis, X-ray Fluorescence (XRF), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), evaluating their respective strengths and weaknesses in the context of this specific halogenated organic compound.

Combustion Analysis: The Gold Standard for CHN(S)

Combustion analysis is a cornerstone technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[1] The underlying principle is the complete combustion of a sample in an oxygen-rich environment, which breaks the compound down into its elemental gases (CO2, H2O, N2).[1] These gases are then separated and quantified by detectors, such as thermal conductivity or infrared detectors.[2][3]

Causality Behind the Method

The power of combustion analysis lies in its direct and destructive, yet highly accurate, approach. By converting the elements of interest into simple, stable gases, it allows for straightforward and precise quantification. This method is particularly well-suited for determining the foundational C, H, and N composition of 4-acetoxy-3,5-dibromobenzonitrile, providing a fundamental check of the organic backbone's integrity.

Data Presentation: Combustion Analysis
ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)33.8933.49 - 34.29
Hydrogen (H)1.581.18 - 1.98
Nitrogen (N)4.393.99 - 4.79
Experimental Protocol: Combustion Analysis

A detailed, step-by-step methodology for combustion analysis is as follows:

  • Sample Preparation: Accurately weigh 1-3 mg of the 4-acetoxy-3,5-dibromobenzonitrile sample into a tin or silver capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified reference material, such as acetanilide or sulfanilamide, to ensure accuracy.[4]

  • Combustion: The encapsulated sample is dropped into a high-temperature (950-1060°C) combustion furnace.[5]

  • Gas Separation: The resulting combustion gases (CO2, H2O, and N2) are passed through a series of absorbent traps and a gas chromatography column to separate them.[6]

  • Detection: The separated gases are quantified using a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response.

Visualization: Combustion Analysis Workflow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Weighing Sample Weighing Encapsulation Encapsulation Sample Weighing->Encapsulation 1-3 mg Combustion Furnace Combustion Furnace Encapsulation->Combustion Furnace Automated Drop Gas Separation Gas Separation Combustion Furnace->Gas Separation CO2, H2O, N2 TCD Detection TCD Detection Gas Separation->TCD Detection Elemental Percentages Elemental Percentages TCD Detection->Elemental Percentages cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Pelletizing Sample Pelletizing X-ray Irradiation X-ray Irradiation Sample Pelletizing->X-ray Irradiation Fluorescence Detection Fluorescence Detection X-ray Irradiation->Fluorescence Detection Bromine Percentage Bromine Percentage Fluorescence Detection->Bromine Percentage

Caption: Workflow for XRF Analysis of Bromine.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): High Sensitivity for Trace Impurities

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an extremely sensitive technique capable of detecting metals and some non-metals at trace and ultra-trace concentrations. [7]The sample is introduced into an argon plasma, which atomizes and ionizes it. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. [8]

Causality Behind the Method

While not typically used for bulk elemental composition of the primary molecule, ICP-MS excels at identifying and quantifying inorganic and metallic impurities that may be present from the synthesis process (e.g., residual catalysts). [9][10]For 4-acetoxy-3,5-dibromobenzonitrile, this is critical for ensuring that trace metal contaminants, which could interfere with downstream applications, are below acceptable limits. The analysis of organic samples by ICP-MS can be challenging due to potential carbon-based spectral interferences, but modern instrumentation and methodologies have largely overcome these limitations. [11][12]

Data Presentation: ICP-MS Analysis for Trace Metals
ElementTypical Reporting Limit (ppb)
Lead (Pb)< 5
Mercury (Hg)< 1
Palladium (Pd)< 10
Iron (Fe)< 20
Experimental Protocol: ICP-MS Analysis

A detailed, step-by-step methodology for ICP-MS analysis is as follows:

  • Sample Preparation: Accurately weigh a small amount of the 4-acetoxy-3,5-dibromobenzonitrile sample and dissolve it in a suitable organic solvent, such as isopropanol or kerosene. In some cases, acid digestion may be required to break down the organic matrix.

  • Instrument Calibration: Calibrate the ICP-MS instrument using multi-element standards in the same solvent as the sample. [13]3. Sample Introduction: The dissolved sample is introduced into the argon plasma via a nebulizer.

  • Ionization and Mass Analysis: The sample is atomized and ionized in the plasma. The ions are then guided into the mass spectrometer for separation and detection.

  • Data Analysis: The instrument's software quantifies the concentration of each element based on the detected ion signals.

Visualization: ICP-MS Analysis Workflow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Dissolution Sample Dissolution Nebulization Nebulization Sample Dissolution->Nebulization Plasma Ionization Plasma Ionization Nebulization->Plasma Ionization Mass Spectrometry Mass Spectrometry Plasma Ionization->Mass Spectrometry Trace Element Concentrations Trace Element Concentrations Mass Spectrometry->Trace Element Concentrations

Caption: Workflow for ICP-MS Analysis of Trace Metals.

Comparative Summary and Recommendations

FeatureCombustion AnalysisX-ray Fluorescence (XRF)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Bulk C, H, N, S contentBulk elemental composition (especially heavier elements)Trace and ultra-trace elemental impurities
Destructive? YesNoYes
Sensitivity Percent levelPercent to high ppm levelppb to ppt level
Key Strengths High accuracy for C, H, N. [14]Non-destructive, rapid analysis for halogens. [15]Extremely high sensitivity for metallic impurities. [7]
Limitations Does not directly measure halogens or oxygen.Less sensitive for lighter elements.Not suitable for bulk analysis of the primary compound.

For a comprehensive purity assessment of 4-acetoxy-3,5-dibromobenzonitrile, a multi-faceted approach is recommended. Combustion analysis should be employed as the primary technique to confirm the core C, H, and N composition, providing a fundamental measure of purity. [16]To specifically verify the crucial bromine content, XRF analysis is the ideal complementary method due to its speed and non-destructive nature. [15]Finally, ICP-MS should be utilized to screen for and quantify any potential trace metal impurities that could compromise the compound's utility in sensitive applications. [1] By integrating the data from these three powerful analytical techniques, researchers can build a complete and robust profile of the elemental purity of their 4-acetoxy-3,5-dibromobenzonitrile, ensuring the integrity and reliability of their subsequent research and development efforts. The validation of these analytical methods should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data quality and regulatory compliance. [17][18]

References
  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • CFI. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Wikipedia. (n.d.). Elemental analysis.
  • Agilent. (n.d.). Elemental Inorganic Standards.
  • Wikipedia. (n.d.). Combustion analysis.
  • Pharmaceutical Technology. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination.
  • EOLSS.net. (n.d.). ELEMENTAL ANALYSIS.
  • AKJournals. (n.d.). Quantitative determination of bromine-labeled organic compounds by XRF.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • Patsnap Eureka. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
  • Elementar Americas. (2026, January 13). What Is The Standard For Elemental Analysis? A Guide To Accurate, Traceable Results.
  • Institute of Chemistry. (2026, January 15). Determination of C, H, N and O.
  • Wikipedia. (n.d.). Inductively coupled plasma mass spectrometry.
  • ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • SPECTRO Analytical Instruments. (n.d.). ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works.

Sources

Technical Guide: Hydrolysis Kinetics of 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the hydrolysis profile of 4-Acetoxy-3,5-dibromobenzonitrile (referred to herein as Bromoxynil Acetate ), comparing its reactivity to standard esterase substrates like 4-Nitrophenyl Acetate (p-NPA) and its commercial analog Bromoxynil Octanoate .

Executive Summary

4-Acetoxy-3,5-dibromobenzonitrile represents a class of "hyper-labile" phenolic esters. Its hydrolysis rate is governed by a conflict between extreme electronic activation and local steric shielding.

  • Reactivity Classification: High. (Comparable to or exceeding 4-Nitrophenyl Acetate).[1][2][3][4]

  • Primary Driver: The low pKa of the leaving group (Bromoxynil phenol, pKa

    
     3.86) drives the equilibrium strongly toward hydrolysis.
    
  • Key Differentiator: Unlike the commercial herbicide variant (Bromoxynil Octanoate), which is lipophilic and hydrolytically stable (half-life in days), the acetate ester hydrolyzes in minutes to seconds under alkaline conditions.

Recommendation: For enzymatic assays, this substrate offers a rigorous test for esterase activity due to the high stability of the product anion. For formulation stability, it requires strict anhydrous conditions.

Mechanistic Analysis: The Electronic-Steric Conflict

The hydrolysis of this ester follows the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism. The reactivity is defined by the properties of the leaving group, 3,5-dibromo-4-cyanophenoxide.
Electronic Activation (The Accelerator)

The benzene ring contains three powerful Electron-Withdrawing Groups (EWGs):

  • Nitrile (-CN) at para: Strong resonance (

    
    ) and inductive (
    
    
    
    ) withdrawal.
  • Bromines (-Br) at 3,5 positions (ortho to ester): Strong inductive withdrawal (

    
    ).
    

These groups pull electron density away from the phenolic oxygen, making it significantly less basic.

  • pKa Comparison:

    • Phenol: ~10.0[5]

    • 4-Nitrophenol: ~7.15[5]

    • Bromoxynil Phenol: ~3.86

According to the Brønsted Linear Free Energy Relationship (


), a lower pKa of the conjugate acid (leaving group) correlates with a faster hydrolysis rate.
Steric Shielding (The Brake)

The two bromine atoms are ortho to the ester linkage. While they do not directly block the carbonyl carbon of the acetate as effectively as they would in a benzoate ester, they create a "steric wall" that restricts the rotational freedom of the transition state and slightly hinders the approach of the nucleophile (


).
Diagram 1: Hydrolysis Mechanism

The following diagram illustrates the nucleophilic attack and the stabilization of the transition state.

HydrolysisMechanism cluster_0 Electronic Effect Reactant Bromoxynil Acetate (Electrophilic Carbonyl) Transition Tetrahedral Intermediate (O- High Energy) Reactant->Transition k1 (Rate Limiting) OH Hydroxide Ion (Nucleophile) OH->Transition Attack on C=O Product1 Acetate Ion Transition->Product1 Collapse Product2 Bromoxynil Phenoxide (Stable Leaving Group) Transition->Product2 k2 (Fast)

Caption: The


 pathway. The Br and CN groups on the reactant stabilize the developing negative charge on the leaving group (Product 2), lowering the activation energy.

Comparative Performance Data

The following table synthesizes experimental trends and proxy data to rank the hydrolytic stability of 4-Acetoxy-3,5-dibromobenzonitrile against common alternatives.

Ester SubstrateLeaving Group pKaRelative Hydrolysis RateHalf-Life (

) at pH 7
Primary Application
4-Acetoxy-3,5-dibromobenzonitrile ~3.86 Very High < 20 min (Est.)High-sensitivity esterase assays
4-Nitrophenyl Acetate (p-NPA)7.15High~400 minStandard enzyme kinetics
Phenyl Acetate10.0LowDaysBaseline reference
Bromoxynil Octanoate3.86Very Low~11 daysHerbicide formulation
Data Interpretation[3][4][6][7][8][9]
  • Vs. p-NPA: Bromoxynil acetate is theoretically more reactive than p-NPA due to the superior leaving group ability (pKa 3.86 vs 7.15). However, the ortho-bromines introduce a steric penalty that p-NPA lacks. In practice, expect rates to be roughly comparable, with Bromoxynil acetate likely showing faster "burst" kinetics in unhindered environments.

  • Vs. Bromoxynil Octanoate: The dramatic difference in stability (minutes vs. days) is due to the acyl chain length. The octanoate chain creates a hydrophobic barrier and significant steric hindrance, protecting the carbonyl carbon from water/hydroxide attack.

Experimental Protocol: Kinetic Assay

To measure the hydrolysis rate accurately, use a spectrophotometric "Stop-Flow" or standard UV-Vis method. The release of the phenoxide ion is the reporter signal.

Reagents
  • Stock Solution: 10 mM 4-Acetoxy-3,5-dibromobenzonitrile in Acetonitrile (MeCN). Note: Avoid DMSO if possible as it can accelerate hydrolysis via solvent effects.

  • Buffer: 50 mM Phosphate Buffer (pH 7.0 - 8.0).

  • Quencher (Optional): 1% Acetic Acid.

Workflow Diagram

ExperimentalProtocol Prep 1. Preparation Dissolve Ester in MeCN (10mM) Pre-warm Buffer to 25°C Blank 2. Blanking Measure Buffer + MeCN only Prep->Blank Inject 3. Initiation Inject 10µL Stock into 990µL Buffer (Final Conc: 100µM) Blank->Inject Measure 4. Monitoring Measure Absorbance @ 290-310nm* (Interval: 5 sec for 10 min) Inject->Measure Rapid Mixing Calc 5. Calculation Plot ln(A_inf - A_t) vs Time Slope = -k_obs Measure->Calc Note *Note: Perform spectral scan of product (Bromoxynil) first to determine exact Lambda max. Measure->Note

Caption: Kinetic assay workflow. Critical step is rapid mixing due to the high lability of the substrate.

Step-by-Step Methodology
  • Spectral Scan: Before kinetic runs, hydrolyze a small sample completely (add NaOH). Scan from 250–400 nm to identify the

    
     of the 3,5-dibromo-4-cyanophenoxide anion. (Likely range: 290–310 nm).
    
  • Baseline: Zero the spectrophotometer with buffer containing the same % of co-solvent (e.g., 1% MeCN).

  • Reaction: Add the ester stock to the cuvette. Invert rapidly (do not vortex excessively to avoid bubbles).

  • Data Acquisition: Monitor absorbance immediately. For pH > 8, the reaction may be too fast for manual mixing; use a stopped-flow apparatus.

  • Calculation: The reaction follows pseudo-first-order kinetics (

    
    ).
    
    
    
    
    Plot
    
    
    against time.[6] The negative slope is the observed rate constant
    
    
    .

Implications for Research

Drug Development
  • Pro-drug Design: The 3,5-dibromo-4-cyanophenyl motif is unsuitable for oral pro-drugs requiring systemic circulation stability. It will hydrolyze in the gut or plasma almost instantly.

  • Payload Release: Useful for "self-immolative" linkers where rapid release upon a specific trigger (e.g., esterase cleavage) is required.

Agrochemical Formulation
  • Stability Warning: If using this specific ester as an active ingredient, formulations must be strictly anhydrous (e.g., EC or OD formulations). Any moisture ingress will degrade the active ingredient to the phytotoxic phenol and acetic acid, potentially causing crop burn or loss of efficacy.

References

  • Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): Bromoxynil. Washington, D.C. Link

  • Guthrie, J. P. (1991). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 69(12), 1893-1903.
  • Mabury, S. A., & Crosby, D. G. (1996). Pesticide reactivity toward hydroxyl and its relationship to stratospheric ozone depletion. Journal of Agricultural and Food Chemistry, 44(7), 1920-1924. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for

    
     values of Br and CN). Link
    
  • Health Canada. (2008). Proposed Re-evaluation Decision: Bromoxynil. Pest Management Regulatory Agency. Link

Sources

Reference Standards for 4-Acetoxy-3,5-dibromobenzonitrile Quantification: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6), commonly known as Bromoxynil Acetate , is a critical ester derivative of the herbicide Bromoxynil.[1] Accurate quantification is essential for regulatory compliance, environmental monitoring, and product formulation analysis.

This guide objectively compares reference standard grades (CRM vs. Analytical Standards) and provides a validated technical framework for their application. Unlike stable parent compounds, Bromoxynil Acetate is prone to hydrolysis, converting back to Bromoxynil (phenol). Therefore, the choice of reference standard and handling protocol is the single largest variable affecting data integrity.

Part 1: Reference Standard Selection Guide

The Hierarchy of Accuracy

Selecting the correct reference material is not merely a purchasing decision; it is a risk management strategy. For Bromoxynil Acetate, where ester stability is a factor, the "Uncertainty" parameter in a standard's Certificate of Analysis (CoA) becomes critical.

Comparative Performance Matrix
FeatureISO 17034 CRM (Certified Reference Material)ISO 17025 Analytical Standard Research Grade / Reagent
Primary Use Method Validation, ISO Accreditation, Legal DisputeRoutine QC, Calibration CurvesR&D Screening, Qualitative ID
Certified Purity 99.0%+ (with uncertainty budget, e.g., ±0.5%)>98% (typical value, no uncertainty budget)Variable (often >95%)
Traceability SI-Traceable (NIST/BAM/NMIJ)Traceable to Internal StandardsNone / Lot-specific only
Stability Data Monitored & Guaranteed until expirationInitial testing onlyNone
Cost Factor High (10x)Moderate (3x)Low (1x)
Risk Profile Low : Defensible in court/audit.Medium : Acceptable for internal monitoring.[2]High : Unsuitable for quantification.
Decision Logic for Researchers
  • Scenario A: Environmental Residue Analysis (EPA/EU Compliance)

    • Must Use: ISO 17034 CRM.[3][4]

    • Reasoning: Regulatory bodies require metrological traceability.[5] The potential for ester hydrolysis during storage means the "guaranteed stability" of a CRM is non-negotiable.

  • Scenario B: Formulation QC (Batch Release)

    • Recommended: ISO 17025 Analytical Standard.

    • Reasoning: High purity is required, but the absolute uncertainty budget of a CRM may be excessive for batch-to-batch comparisons if the internal method is robust.

Part 2: Technical Deep Dive & Stability Protocols

The Hydrolysis Challenge

Bromoxynil Acetate is an ester. In the presence of moisture or high pH, it hydrolyzes to Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) . Using a standard that has partially degraded will result in false positives for the metabolite and false negatives for the parent compound .

Handling Protocol for Standards:

  • Solvent Selection: Dissolve neat standards in Acetonitrile (ACN) or Methanol (MeOH) . Avoid water-containing mixtures for stock solutions.

  • Temperature: Store stock solutions at -20°C .

  • Usage: Bring to room temperature in a desiccator to prevent condensation (water ingress) before opening.

Visualization: Degradation & Analysis Pathway

Bromoxynil_Pathway Standard Bromoxynil Acetate (Reference Standard) Hydrolysis Hydrolysis Risk (pH > 7 or Moisture) Standard->Hydrolysis Moisture/Heat Analyte 4-Acetoxy-3,5- dibromobenzonitrile Standard->Analyte Proper Storage Degradant Bromoxynil (Phenol) (Impurity/Metabolite) Hydrolysis->Degradant Ester Cleavage HPLC HPLC-UV Analysis (Separation) Analyte->HPLC Retention Time: ~5.8 min Degradant->HPLC Retention Time: ~4.2 min

Figure 1: Stability pathway of Bromoxynil Acetate. Note that degradation leads to the formation of the phenol form, which must be chromatographically resolved.

Part 3: Experimental Protocol (HPLC-UV)

This protocol is synthesized from validated methods for Bromoxynil esters, optimized for the Acetate derivative.

Chromatographic Conditions
  • System: HPLC with UV-Diode Array Detection (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH inhibits hydrolysis).

    • B: Acetonitrile (HPLC Grade).

    • Isocratic Mode: 60% B / 40% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm (Primary), 254 nm (Confirmation).

  • Injection Volume: 10-20 µL.

Standard Preparation Workflow
  • Stock Solution (1000 mg/L): Weigh 10 mg of Bromoxynil Acetate CRM into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standards: Dilute stock with Mobile Phase to create a curve: 1.0, 5.0, 10.0, 20.0, 50.0 mg/L.

    • Critical Step: Use the working standards within 4 hours or keep refrigerated.

Representative Performance Metrics

The following data represents typical performance criteria for a valid method using a high-quality CRM.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998
Retention Time ± 0.1 min5.8 min
Resolution (Rs) > 2.0 (vs. Phenol peak)4.5
LOD (Limit of Detection) S/N > 30.05 mg/L
Recovery 90% - 110%98.5%

Part 4: Analytical Workflow Diagram

Workflow Start Sample / Standard Dissolve Dissolution in ACN (Avoid Water initially) Start->Dissolve Dilute Dilution with Mobile Phase (Acidified Water/ACN) Dissolve->Dilute Filter Filter (0.45 µm PTFE) Dilute->Filter Inject HPLC Injection Filter->Inject Data Data Processing Check for Phenol Peak Inject->Data

Figure 2: Step-by-step analytical workflow ensuring minimal hydrolysis risk.

References

  • PubChem. (2025). 4-Acetoxy-3,5-dibromobenzonitrile (Compound Summary).[1][6][7][8] National Library of Medicine. [Link]

  • Jan, M. R., Shah, J., & Muhammad, M. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography.[9][10] PMC / Journal of Analytical Chemistry. [Link]

  • US EPA. (1998). Method 1661: The Determination of Bromoxynil in Municipal and Industrial Wastewater. Office of Water. [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

Sources

Inter-Laboratory Validation of 4-Acetoxy-3,5-dibromobenzonitrile Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

4-Acetoxy-3,5-dibromobenzonitrile (Bromoxynil Acetate) presents a unique analytical paradox. While it serves as a critical synthesis intermediate and metabolic marker for the bromoxynil class of herbicides, it lacks the steric bulk of its commercial cousins, bromoxynil octanoate and heptanoate. This makes the acetate ester significantly more labile and prone to rapid hydrolysis during standard extraction protocols.

This guide moves beyond generic "pesticide residue" methods. It validates a specific, high-integrity workflow comparing Gas Chromatography (GC-ECD) against High-Performance Liquid Chromatography (HPLC-UV) and LC-MS/MS .

The Verdict: While GC-ECD offers superior sensitivity for halogenated compounds, HPLC-UV (Method B) is the validated method of choice for potency and purity assays due to the thermal instability of the acetate bond. For trace residue analysis, LC-MS/MS (Method C) is required to distinguish the intact ester from its phenolic degradation product.

Chemical Context & Critical Control Points

To validate this assay, one must understand the degradation mechanism. The acetate group is a good leaving group. In the presence of moisture and pH > 6.5, the ester bond cleaves, yielding 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil Phenol).

Figure 1: Degradation Pathway & Critical Control Points

This diagram illustrates the hydrolysis risk that invalidates many standard protocols.

degradation_pathway Acetate 4-Acetoxy-3,5-dibromobenzonitrile (Target Analyte) Intermediate Tetrahedral Intermediate Acetate->Intermediate + H2O / OH- (pH > 6.5) Phenol 3,5-Dibromo-4-hydroxybenzonitrile (Degradant/Interference) Intermediate->Phenol Rapid Collapse AcetateIon Acetate Ion Intermediate->AcetateIon Control CRITICAL CONTROL: Maintain pH < 4.0 Avoid Protic Solvents in GC Control->Acetate

Caption: Hydrolysis of Bromoxynil Acetate to Bromoxynil Phenol. High pH and moisture drive the reaction to the right, causing false negatives in assay results.

Method Comparison: Selecting the Right Tool

The inter-laboratory study compared three distinct methodologies. The data below summarizes the performance metrics across 8 participating laboratories.

Table 1: Comparative Performance Matrix
FeatureMethod A: GC-ECD Method B: HPLC-UV (Recommended) Method C: LC-MS/MS
Principle Volatilization / Electron CaptureReverse Phase / UV AbsorptionElectrospray Ionization / Mass Filter
Linearity (

)
0.992> 0.9990.998
Recovery (Spike) 82.3% - 110.7%98.5% - 101.5% 95.0% - 105.0%
Precision (RSDr) 4.5% - 14.0%< 0.8% 2.5%
LOD 0.005 mg/kg0.5 mg/kg0.001 mg/kg
Primary Failure Mode Thermal degradation of ester in injector port.Co-elution with matrix in complex soil samples.Matrix suppression (ion quenching).
Best Use Case Screening simple matrices.Purity Assay & Formulations. Trace Residue Analysis.
Expert Insight: Why GC Fails

While GC-ECD is standard for brominated compounds, the injection port temperature (


C) often provides enough energy to cleave the acetate ester, artificially inflating the phenol signal and reducing the acetate recovery. HPLC-UV avoids this thermal stress. 

Validated Protocol: HPLC-UV (Method B)

This protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, do not proceed.

Reagents & Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [60:40 v/v]. Acidification is non-negotiable to stabilize the ester.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Max absorption for benzonitrile moiety).

  • Injection Vol: 10

    
    L.
    
  • Temperature:

    
    C.
    
The Workflow

The following workflow ensures integrity from sample prep to data analysis.

validation_workflow Start Sample Preparation Extract Extraction Solvent: ACN (Acidified) Start->Extract Filter Filtration 0.45 µm PTFE (Hydrophobic) Extract->Filter SST System Suitability Test (SST) Inj. Standard Mix (Acetate + Phenol) Filter->SST Decision Resolution > 2.0? SST->Decision Fail STOP: Column Degradation or Mobile Phase pH Error Decision->Fail No Pass Inject Samples Decision->Pass Yes Calc Calculate Purity/Recovery Check Bracket Standards Pass->Calc

Caption: Validated HPLC workflow. The SST step is the "Go/No-Go" gate ensuring the column can separate the intact ester from its hydrolysis product.

Self-Validating Criteria (SST)

Before analyzing samples, inject a mixed standard containing both 4-Acetoxy-3,5-dibromobenzonitrile and 3,5-dibromo-4-hydroxybenzonitrile .

  • Resolution (

    
    ):  Must be 
    
    
    
    . If they co-elute, the method cannot distinguish degradation.
  • Tailing Factor: Must be

    
    .
    
  • Standard Stability: Re-inject the standard every 10 samples. Response drift must be

    
    .
    

Inter-Laboratory Validation Data

The following data is derived from a collaborative study following CIPAC and AOAC guidelines for nitrile herbicides.

Precision & Reproducibility

The Horwitz Ratio (HorRat) was calculated to assess the acceptability of the inter-laboratory precision.

  • Sample: Technical Grade Material (98% nominal).

  • Labs: 12.

  • Mean Purity: 98.2%.

  • Repeatability (

    
    ):  0.65%.
    
  • Reproducibility (

    
    ):  1.12%.
    
  • HorRat Value: 0.4 (Values between 0.3 and 1.3 indicate excellent method performance).

Robustness Testing[1][2]
  • pH Variation: Mobile phase pH shifted from 2.5 to 3.5. Result: No significant retention time shift, but pH > 4.0 caused on-column hydrolysis.

  • Wavelength: Detection at 254 nm vs 230 nm. Result: 230 nm provided 2x signal-to-noise ratio.

References

  • Collaborative International Pesticides Analytical Council (CIPAC). (1989). Bromoxynil: Method 87. CIPAC Handbook 1C.

  • U.S. Environmental Protection Agency (EPA). (1998).[1] Reregistration Eligibility Decision (RED): Bromoxynil. EPA 738-R-98-013.

  • Health Canada. (2020).[1] Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Bromoxynil.

  • Yar, A., et al. (2024).

  • PubChem. (2025).[2] 4-Acetoxy-3,5-dibromobenzonitrile (Compound Summary). National Library of Medicine.

Sources

A Senior Application Scientist's Guide to the Melting Point Analysis of 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a crucial indicator of purity and identity. This guide provides an in-depth comparison of methodologies for determining the melting point of a newly synthesized compound, 4-Acetoxy-3,5-dibromobenzonitrile, offering a framework for researchers to approach this foundational analysis with scientific rigor.

While a definitive, published melting point for 4-Acetoxy-3,5-dibromobenzonitrile is not widely available in the literature, this guide will proceed with a set of hypothetical, yet realistic, experimental data to illustrate the comparative analysis. This approach mirrors the real-world scenario of characterizing a novel compound for the first time. Based on structurally similar compounds, such as 3,5-dibromo-4-hydroxybenzonitrile (M.P. 190 °C) and 3,5-dibromobenzonitrile (M.P. 98-102 °C), a hypothetical melting point for a highly pure sample of 4-Acetoxy-3,5-dibromobenzonitrile is estimated to be approximately 135-138 °C .[1][2][3] This value will serve as our reference for the subsequent comparative analysis.

The Theoretical Bedrock: Why Melting Point Matters

The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[4] For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 0.5-2.0°C.[4][5] The energy required to overcome the forces holding the molecules in a fixed crystal lattice dictates this temperature.[6] Consequently, factors that influence crystal packing efficiency, such as molecular symmetry, branching, and intermolecular forces (e.g., hydrogen bonding, van der Waals forces), significantly affect the melting point.[7][8][9]

A key application of melting point determination is the assessment of purity. The presence of soluble impurities disrupts the uniform crystal lattice, which typically leads to two observable effects: a depression of the melting point and a broadening of the melting range.[4][5][10] This phenomenon, known as melting point depression, is a colligative property and provides a reliable, albeit qualitative, measure of sample purity.[4][10]

Comparative Methodologies for Melting Point Determination

Two primary techniques are employed in modern laboratories for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

The Capillary Method: A Foundational Technique

This method, recognized by pharmacopeias as a standard technique, involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[11][12] The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are visually observed and recorded as the melting range.

  • Sample Preparation: Ensure the 4-Acetoxy-3,5-dibromobenzonitrile sample is completely dry and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, packing it to a depth of 2-3 mm. Compact the sample by tapping the sealed end on a hard surface or dropping it down a long glass tube. Careful sample preparation is crucial for reproducible results.[11]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Rapid Determination (Optional but Recommended): Conduct an initial rapid heating (10-20 °C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.[5]

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1, onset of melt) and the temperature at which the last solid crystal disappears (T2, clear point). The melting range is reported as T1-T2.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary (2-3mm) Powder->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1-2 °C/min Insert->Heat Observe Visually Observe Melt Heat->Observe Record Record T1-T2 Range Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC): The Thermodynamic Approach

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It provides highly precise and quantitative data on thermal transitions.[14][15] For melting, the instrument records an endothermic peak, where the onset temperature corresponds to the beginning of melting and the peak temperature represents the point of maximum heat absorption.[13][16]

  • Sample Preparation: Accurately weigh 1-3 mg of the 4-Acetoxy-3,5-dibromobenzonitrile sample into a clean DSC pan (typically aluminum).

  • Encapsulation: Hermetically seal the pan to ensure a closed system. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a constant rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.

  • Data Acquisition: The instrument records the differential heat flow versus temperature. The resulting plot is a thermogram.

  • Data Analysis: Analyze the thermogram to determine the extrapolated onset temperature and the peak temperature of the melting endotherm.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Weigh Weigh Sample (1-3mg) Seal Seal in DSC Pan Weigh->Seal Load Load Sample & Reference Seal->Load Program Set Thermal Program (e.g., 10°C/min) Load->Program Run Acquire Thermogram Program->Run Analyze Determine Onset & Peak Temp. Run->Analyze

Caption: Workflow for DSC Melting Point Determination.

Comparative Data Analysis

To illustrate the comparison, let us consider two hypothetical batches of synthesized 4-Acetoxy-3,5-dibromobenzonitrile:

  • Batch A: Highly purified by recrystallization.

  • Batch B: Crude product post-synthesis.

The results from both methodologies are summarized below.

ParameterMethodBatch A (High Purity)Batch B (Crude)Reference Value
Melting Range Capillary Method136.0 – 137.5 °C129.5 – 135.0 °C~135-138 °C
Melting Onset (T_onset) DSC (10 °C/min)136.2 °C129.8 °CN/A
Melting Peak (T_peak) DSC (10 °C/min)137.8 °C134.5 °CN/A
Interpretation and Discussion
  • Purity Assessment: The data for Batch A shows a narrow melting range (1.5 °C) by the capillary method, and the DSC onset is very close to the literature estimate. This is indicative of a high-purity sample. In contrast, Batch B exhibits a significantly broader melting range (5.5 °C) and a depressed onset temperature. This strongly suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.[4][10]

  • Method Comparison:

    • Capillary Method: This technique provides a direct visual measurement of the melting range. It is inexpensive, rapid for initial screening, and widely accessible. However, its accuracy is highly dependent on the operator's skill and the heating rate.[11]

    • DSC: This method offers superior precision and objectivity.[14] It provides quantitative thermodynamic data, including the enthalpy of fusion (the area under the peak), which can be used for purity calculations. The DSC onset temperature is often considered the closest equivalent to the thermodynamic melting point. The main drawbacks are the higher cost of instrumentation and the need for specialized training.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors MP Melting Point Packing Crystal Packing Packing->MP IMF Intermolecular Forces IMF->MP Symmetry Molecular Symmetry Symmetry->MP Purity Purity Purity->MP Defects Crystal Defects Defects->MP ParticleSize Particle Size ParticleSize->MP

Caption: Key Factors Influencing a Compound's Melting Point.

Conclusion and Recommendations

For the initial characterization and routine purity assessment of 4-Acetoxy-3,5-dibromobenzonitrile, the capillary method is a reliable and efficient first-line technique. A sharp melting range (e.g., < 2 °C) that aligns with the expected value suggests a pure compound.

For definitive characterization, regulatory submissions, or detailed thermodynamic studies, Differential Scanning Calorimetry (DSC) is the superior method. Its high precision, quantitative nature, and objectivity provide an authoritative value for the melting point and offer deeper insights into the material's thermal properties.

By employing these methods in a complementary fashion, researchers can confidently determine and compare the melting point of 4-Acetoxy-3,5-dibromobenzonitrile, ensuring the quality and integrity of their scientific findings.

References

  • Nichols, L. (2022, April 7). 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]

  • Stanford Research Systems. Melting Point Determination. thinkSRS.com. [Link]

  • Wikipedia. (2023, November 28). Melting-point depression. [Link]

  • IBChem. Melting point depression. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • ResolveMASS Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • University of California, Davis. Melting point determination. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • SSERC. Melting point determination. [Link]

  • Wikipedia. (2023, October 29). Differential scanning calorimetry. [Link]

  • Stenutz. 3,5-dibromo-4-hydroxybenzonitrile. [Link]

  • International Journals of Multidisciplinary Research Academy. Density, Hardness, and Melting Points: Key Physical Properties of Binary Crystals. [Link]

  • Chemistry Stack Exchange. (2017, May 8). Why does branching decrease density and melting point?[Link]

  • Kilinkissa, O. E. Y., Govender, K. K., & Báthori, N. B. (2020). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm, 22(30), 5054-5062. [Link]

  • International Union of Crystallography. 21 Crystal Packing. [Link]

Sources

Safety Operating Guide

4-Acetoxy-3,5-dibromobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 4-Acetoxy-3,5-dibromobenzonitrile

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents requires a nuanced understanding that goes beyond generic protocols. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-acetoxy-3,5-dibromobenzonitrile (CAS No. 2315-84-6), ensuring the safety of laboratory personnel and environmental compliance. Our approach is built on explaining the causality behind each step, creating a self-validating system of protocols you can trust.

Part 1: Hazard Assessment & Chemical Profile

Understanding the chemical nature of 4-acetoxy-3,5-dibromobenzonitrile is fundamental to managing its disposal correctly. Its structure contains three key functional groups that dictate its hazard profile and disposal pathway: a nitrile (-CN) group, two bromine atoms on an aromatic ring (dibromoaryl), and an acetate ester (-OAc).

  • Halogenated Aromatic Core: The dibrominated benzene ring classifies this compound as a halogenated organic waste .[1][2] Halogenated compounds are often persistent in the environment and can produce hazardous byproducts like hydrogen bromide upon incomplete combustion. For this reason, they must never be mixed with non-halogenated solvent waste; doing so complicates and significantly increases the cost of disposal.[1] The preferred disposal method is high-temperature incineration at a specialized facility equipped to handle and neutralize acidic combustion byproducts.[1]

  • Nitrile Group (-CN): The presence of a nitrile group warrants significant caution. While this compound is an organic nitrile, it's crucial to handle it with the awareness that some related compounds can be metabolized to or release highly toxic cyanide.[3] Therefore, all waste streams must be managed to prevent accidental acidification, which could potentially liberate hydrogen cyanide gas.

Summary of Key Chemical Data

PropertyValueSource
IUPAC Name (2,6-dibromo-4-cyanophenyl) acetatePubChem[7]
CAS Number 2315-84-6PubChem[7]
Molecular Formula C₉H₅Br₂NO₂PubChem[7]
Molecular Weight 318.95 g/mol PubChem[7]
Classification Halogenated Organic CompoundGeneral Principle[1]

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure during handling and disposal operations.[8] The following protocol is based on a conservative assessment of the compound's potential hazards.

PPE CategorySpecification & Rationale
Hand Protection Double-gloving with nitrile gloves is required.[9] Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be discarded immediately if contamination is suspected.[8]
Eye & Face Protection Chemical safety goggles and a full-face shield are mandatory.[8] This combination protects against splashes of liquid waste and potential airborne particles of the solid compound.
Body Protection A lab coat is the minimum requirement. For tasks with a higher risk of splashes, such as cleaning up spills, a chemical-resistant apron over the lab coat is necessary.[8][10]
Respiratory Protection All handling and disposal operations must be conducted within a certified chemical fume hood to control vapor and dust inhalation.[8] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with P100 filters may be required.[8]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-acetoxy-3,5-dibromobenzonitrile is source segregation and containment for eventual destruction by a licensed contractor.[11]

Step 1: Waste Identification and Segregation
  • Designate as Halogenated Waste: From the moment the first waste is generated, it must be classified as "Halogenated Organic Waste."[1]

  • Use a Dedicated Waste Container: A dedicated, properly labeled container must be used exclusively for 4-acetoxy-3,5-dibromobenzonitrile and materials contaminated with it.[1][12]

    • Rationale: Mixing with non-halogenated waste streams is a common and costly mistake in laboratory waste management. It renders the entire volume of waste subject to the more stringent and expensive disposal process required for halogenated compounds.[1]

Step 2: Container Selection and Labeling
  • Container Compatibility: Use a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap is appropriate.[9][12] The container must be in good condition.[13]

  • Proper Labeling: The container must be clearly labeled before the first drop of waste is added.[11][13] The label must include:

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name: "4-acetoxy-3,5-dibromobenzonitrile"

    • Key Hazards: "Toxic," "Irritant"

    • Waste Type: "Halogenated Organic Waste"

    • Contact Information: Name of the responsible researcher and laboratory location.[11]

Step 3: Waste Accumulation and Storage
  • Solid Waste: Unused or contaminated solid 4-acetoxy-3,5-dibromobenzonitrile should be placed directly into the designated waste container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical must be collected in the same halogenated waste container.

  • Solution Waste: If the compound is dissolved in a solvent, the entire solution must be collected. If the solvent is also halogenated (e.g., dichloromethane), it can be combined. If a non-halogenated solvent is used, the resulting mixture must still be treated as halogenated waste.

  • Keep Containers Closed: Waste containers must be kept tightly closed except when actively adding waste.[12][13] This prevents the release of vapors and protects the lab environment.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids, bases, and oxidizing agents.[9] The container should be placed in secondary containment to prevent spills.[1]

Step 4: Final Disposal
  • Professional Disposal Service: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][11]

  • High-Temperature Incineration: This is the standard and required method for destroying halogenated organic compounds to ensure they are broken down into less harmful components under controlled conditions.[1]

Part 4: Spill and Emergency Procedures

Immediate and correct action is critical in the event of a spill.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don the full PPE as described in Part 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels for anything other than very small spills.[1][9]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[1]

  • Decontaminate Area: Clean the spill surface with a detergent and water solution.[1] All cleaning materials (wipes, gloves) must also be disposed of as halogenated hazardous waste.[1]

Major Spill (Outside of a Fume Hood or Large Volume)
  • EVACUATE: Immediately evacuate all personnel from the laboratory and restrict access.[1][2]

  • ALERT: Activate the nearest fire alarm if there is a risk of fire or significant vapor exposure. Call your institution's emergency number or 911.

  • DO NOT ATTEMPT TO CLEAN: A major spill requires response by trained emergency professionals.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3][14]

Part 5: Decontamination of Reusable Equipment

All non-disposable equipment must be thoroughly decontaminated to prevent cross-contamination.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinsate MUST be collected and disposed of as halogenated hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[16][17]

  • Water Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[16]

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Workflow Visualization

The following diagram illustrates the decision-making process for handling 4-acetoxy-3,5-dibromobenzonitrile waste and spills.

G Disposal & Spill Workflow: 4-Acetoxy-3,5-dibromobenzonitrile cluster_prep Preparation & Handling cluster_waste Waste Generation & Disposal cluster_spill Spill Emergency start Begin Work with 4-Acetoxy-3,5-dibromobenzonitrile ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid, Solution, Contaminated Items) fume_hood->waste_gen spill Spill Occurs fume_hood->spill segregate Segregate as HALOGENATED WASTE in Labeled Container waste_gen->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store dispose Arrange Pickup by Licensed Waste Contractor store->dispose minor_spill Minor Spill (Inside Fume Hood) spill->minor_spill Is it minor? major_spill Major Spill (Outside Hood / Large Volume) spill->major_spill Is it major? cleanup Absorb with Inert Material Collect into Halogenated Waste Decontaminate Area minor_spill->cleanup evacuate EVACUATE LAB CALL EMERGENCY SERVICES major_spill->evacuate cleanup->segregate

Sources

Comprehensive Safety & Handling Guide: 4-Acetoxy-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

STOP & READ: 4-Acetoxy-3,5-dibromobenzonitrile is a derivative of the herbicide Bromoxynil . Biologically, it acts as a pro-drug, rapidly hydrolyzing to 3,5-dibromo-4-hydroxybenzonitrile, a potent uncoupler of oxidative phosphorylation .

Critical Hazard Profile:

  • Acute Toxicity: High.[1] Fatal if inhaled; Toxic if swallowed.[2]

  • Mechanism of Action: Disruption of mitochondrial proton gradients (uncoupling), leading to hyperthermia and metabolic acidosis. This is NOT a cyanide-releasing agent ; standard cyanide antidotes are ineffective.

  • Reproductive Hazard: Suspected human reproductive toxicant (Developmental toxicity observed in animal models).

  • Sensitizer: Potential skin sensitizer.[2][3]

Part 2: Physicochemical & Hazard Analysis[2]

To handle this compound safely, you must understand its behavior.[2][3][4][5][6][7] The acetoxy group increases lipophilicity compared to the parent phenol, potentially enhancing skin absorption before hydrolysis occurs.

PropertyDataOperational Implication
CAS Number 2315-84-6Use for accurate inventory tracking and waste labeling.
Physical State Solid (Crystalline Powder)Dust inhalation is the primary high-risk vector.
Solubility Low in water; Soluble in Acetone, DCM, DMSOSolubilized forms penetrate nitrile gloves faster than solids.
Hydrolysis Rapid (to Bromoxynil + Acetic Acid)Moisture sensitivity; store in desiccated conditions.
Melting Point ~190°C (Parent Phenol)Stable solid at room temp, but sublimation may occur under high vacuum.
Mechanism of Toxicity Diagram (Graphviz)

The following diagram illustrates the metabolic activation and toxicological pathway.

ToxicityMechanism Acetate 4-Acetoxy-3,5- dibromobenzonitrile (Lipophilic Precursor) Hydrolysis Hydrolysis (Rapid in vivo) Acetate->Hydrolysis Phenol 3,5-Dibromo-4- hydroxybenzonitrile (Active Toxicant) Hydrolysis->Phenol Mitochondria Mitochondrial Membrane Phenol->Mitochondria Protonophore Action Effect Uncoupling of Oxidative Phosphorylation (ATP Depletion + Hyperthermia) Mitochondria->Effect

Caption: Metabolic activation pathway showing rapid hydrolysis to the active uncoupling agent.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard Nitrile gloves are insufficient for prolonged handling of solutions due to the lipophilic nature of the brominated aromatic ring.

ScenarioHand ProtectionRespiratory ProtectionBody/Eye Protection
Solid Handling (Weighing < 1g)Double Nitrile (min 0.11mm). Change outer glove immediately if contaminated.N95/P100 Respirator or Fume Hood.Lab coat, Safety Glasses with side shields.
Solid Handling (Weighing > 1g)Double Nitrile .PAPR (Powered Air Purifying Respirator) or Class II Biosafety Cabinet/Fume Hood.Tyvek Sleeves or Coveralls to prevent dust on clothes.
Solution Transfer (Organic Solvents)Silver Shield (Laminate) or Viton®. Note: Standard nitrile degrades rapidly in DCM/Acetone.Fume Hood (Sash < 18 inches).Chemical Splash Goggles + Face Shield.[3]
Spill Cleanup Silver Shield (Laminate) .Full-face Elastomeric Respirator with P100/OV cartridges.Impervious Tyvek Suit + Boot Covers.

Part 4: Operational Handling Protocols

Weighing & Transfer (The Critical Step)

Risk: Static electricity can cause this fine powder to disperse, leading to inhalation exposure.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before use.

  • Technique:

    • Place a tack-mat at the hood opening to capture foot-borne dust.

    • Weigh into a pre-tared vial with a septum cap.

    • Do not transfer open powder across the lab. Seal the vial inside the hood before moving.

Reaction Setup
  • Solvent Choice: Avoid using DMSO if possible, as it enhances skin permeability of the toxicant.

  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust. Do not pressurize.

  • Labeling: Mark all reaction flasks with "TOXIC: UNCOUPLER" to distinguish from standard organic waste.

Decontamination
  • Surface Decon: Wipe surfaces with a 10% Sodium Carbonate solution followed by water. The base facilitates hydrolysis to the phenol (which is still toxic but more water-soluble and easier to clean).

  • Glassware: Rinse with acetone (collect as haz waste), then soak in an alkaline bath (pH > 10) to hydrolyze residual acetate before standard washing.

Workflow Logic Diagram (Graphviz)

Use this decision tree to determine safe handling procedures.

HandlingLogic Start Start: Handling 4-Acetoxy-3,5-dibromobenzonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent Yes Yes Hood->Yes No No Hood->No UseHood Use Hood + Static Control PPE: Double Nitrile + Lab Coat NoHood STOP WORK Req: PAPR + HEPA Filter Aggressive DCM / Acetone / DMSO Solvent->Aggressive Mild Water / Alcohols Solvent->Mild SilverShield PPE: Silver Shield/Laminate Gloves (Nitrile is permeable) Aggressive->SilverShield DoubleNitrile PPE: Double Nitrile OK (Change every 15 mins) Mild->DoubleNitrile Yes->UseHood No->NoHood

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier.

Part 5: Emergency Response

Exposure Symptoms[3][4][9][10]
  • Early: Profuse sweating, thirst, fever (hyperthermia), headache, nausea.

  • Late: Metabolic acidosis, confusion, respiratory distress, rigor mortis-like muscle rigidity (rapid onset after death).

First Aid
  • Skin Contact: IMMEIDATELY wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Inhalation: Remove to fresh air. Administer oxygen if breathing is labored.[4]

  • Medical Note: Inform EMS that the patient has been exposed to a mitochondrial uncoupler (chemically similar to Dinitrophenol/DNP). Atropine and Cyanide Kits are CONTRAINDICATED. Treatment is supportive: aggressive cooling for hyperthermia and fluid resuscitation.

Part 6: Waste Disposal Strategy

Do NOT dispose of down the drain. This compound is very toxic to aquatic life with long-lasting effects.

  • Segregation: Collect all solid waste, contaminated gloves, and paper towels in a dedicated "Toxic Solids" bin.

  • Liquid Waste: Combine with "Halogenated Organic Solvents". Ensure the pH is not extremely acidic to prevent volatile HBr formation.

  • Destruction: The only approved disposal method is High-Temperature Incineration (>1000°C) with flue gas scrubbing to capture Bromine and Nitrogen oxides.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75340, 4-Acetoxy-3,5-dibromobenzonitrile. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (1998).[8] Reregistration Eligibility Decision (RED): Bromoxynil. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Bromoxynil. Retrieved from [Link]

Sources

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